molecular formula C7H15NS B2736310 2-(Tetrahydrothiopyran-4-yl)ethylamine CAS No. 1262410-73-0

2-(Tetrahydrothiopyran-4-yl)ethylamine

Cat. No.: B2736310
CAS No.: 1262410-73-0
M. Wt: 145.26
InChI Key: UCNCEWRKAYFRPO-UHFFFAOYSA-N
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Description

2-(Tetrahydrothiopyran-4-yl)ethylamine is a useful research compound. Its molecular formula is C7H15NS and its molecular weight is 145.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(thian-4-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c8-4-1-7-2-5-9-6-3-7/h7H,1-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNCEWRKAYFRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Tetrahydrothiopyran-4-ylamine: From Foundational Synthesis to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tetrahydrothiopyran-4-ylamine, a saturated sulfur-containing heterocycle, represents a cornerstone building block in modern medicinal chemistry. Its discovery is not marked by a singular event, but by the gradual evolution of synthetic organic chemistry and the strategic application of bioisosterism in drug design. This guide provides a comprehensive technical overview of Tetrahydrothiopyran-4-ylamine, beginning with its historical context and the development of its core synthetic routes. We will delve into the causality behind key experimental choices, present validated protocols, and explore the compound's role as a privileged scaffold. By examining its physicochemical properties and its incorporation into therapeutic agents, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage this versatile pharmacophore.

Introduction and Historical Context

The history of Tetrahydrothiopyran-4-ylamine (also known as thian-4-amine) is intrinsically linked to the rise of heterocyclic chemistry in the 20th century. Unlike molecules with a celebrated discovery story, its emergence was a logical and needs-driven development. As medicinal chemists sought to modulate the properties of carbocyclic compounds, the principle of bioisosteric replacement—substituting atoms or groups with similar steric or electronic properties—gained prominence.

The substitution of a methylene (-CH₂) group in a cyclohexane ring with a sulfur atom to form a tetrahydrothiopyran (thiane) ring offered a compelling strategy. This modification introduces a polarizable heteroatom without drastically altering the six-membered ring's conformational chair-like preference, while potentially improving metabolic stability and introducing new molecular interaction points. The addition of an amine at the 4-position provides a crucial functional handle for derivatization and a key hydrogen-bonding or salt-bridging feature for target engagement.[1] Consequently, the synthesis of this scaffold was not an academic curiosity but a direct response to the demands of rational drug design.

Foundational Synthetic Strategies

The primary and most reliable methods for synthesizing Tetrahydrothiopyran-4-ylamine originate from its ketone precursor, tetrahydro-4H-thiopyran-4-one. The choice of synthetic route is dictated by factors such as scale, desired purity, and available reagents.

Synthesis of the Ketone Precursor

The ketone, tetrahydro-4H-thiopyran-4-one, is itself a product of classic organic reactions. A robust and scalable method involves the Dieckmann condensation of dimethyl 3,3'-thiodipropionate, followed by acidic hydrolysis and decarboxylation.[2] This two-step process is favored for its high overall yield and suitability for large-scale production.[2]

Conversion to the Amine: Reductive Amination

The most prevalent and versatile method for converting the ketone to the target amine is reductive amination .[3] This one-pot reaction involves the condensation of the ketone with an ammonia source to form a transient imine intermediate, which is then immediately reduced to the stable amine.

Causality of Experimental Choice: Direct alkylation of ammonia is notoriously difficult to control and often leads to over-alkylation.[3] Reductive amination elegantly circumvents this by forming the C-N bond through an imine, which is then reduced. The choice of reducing agent is critical. Mild hydride reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are selective for the imine over the starting ketone, preventing the formation of the alcohol byproduct.[3][4] Catalytic hydrogenation using molecular hydrogen over catalysts like Raney Nickel or Palladium on carbon is another powerful, clean, and industrially favored method.

Below is a generalized workflow for the synthesis of Tetrahydrothiopyran-4-ylamine from its common precursor.

G cluster_0 Precursor Synthesis cluster_1 Amine Formation Ketone Tetrahydro-4H-thiopyran-4-one Imine Imine Intermediate (transient) Ketone->Imine Condensation Amine Tetrahydrothiopyran-4-ylamine (Target Compound) Imine->Amine Reduction Reagents Ammonia Source (e.g., NH4OAc) + Reducing Agent (e.g., NaBH3CN) Reagents->Imine Reagents->Amine

Caption: General workflow for Reductive Amination.

Detailed Experimental Protocol: Reductive Amination

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Objective: To synthesize Tetrahydrothiopyran-4-ylamine from tetrahydro-4H-thiopyran-4-one.

Materials:

  • Tetrahydro-4H-thiopyran-4-one (1.0 eq)

  • Ammonium Acetate (5.0 eq)

  • Sodium Cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add tetrahydro-4H-thiopyran-4-one and ammonium acetate.

  • Add anhydrous methanol and stir the mixture at room temperature until the solids are dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride in portions, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by slowly adding 1 M HCl (aq) until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Basify the aqueous residue to pH > 12 with 1 M NaOH solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can be further purified by vacuum distillation or crystallization of its hydrochloride salt.

Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the successful synthesis.

The Tetrahydrothiopyran-4-ylamine Scaffold in Medicinal Chemistry

The utility of this scaffold stems from a combination of advantageous physicochemical and structural properties that make it a "privileged" structure in drug discovery.[1] A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets.

Key Attributes:

  • Bioisostere of Cyclohexylamine/Piperidine: It serves as a valuable bioisostere, where the sulfur atom can modulate lipophilicity and metabolic stability compared to its carbocyclic and piperidine analogs.[5]

  • Conformational Rigidity: The saturated six-membered ring adopts a predictable chair conformation, which reduces the entropic penalty upon binding to a target protein. This conformational constraint can lead to higher binding affinity and selectivity.

  • Hydrogen Bonding: The amine group at the 4-position can act as a hydrogen bond donor, while the sulfur atom can act as a weak hydrogen bond acceptor. These interactions are critical for anchoring a drug molecule within a receptor's binding pocket.

  • Synthetic Tractability: The amine serves as a versatile chemical handle for further modification, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

G cluster_props Pharmacophoric Features Scaffold Tetrahydrothiopyran- 4-ylamine Scaffold Receptor Biological Target (e.g., Kinase, GPCR) Scaffold->Receptor Binds to Active Site p1 Conformational Rigidity (Lowers Entropy Penalty) p1->Scaffold p2 H-Bond Donor (Amine) Forms Key Interactions p2->Scaffold p3 Modulated Lipophilicity (Sulfur vs. CH2) p3->Scaffold p4 Synthetic Handle (Amine for Derivatization) p4->Scaffold

Caption: Role of the scaffold in drug-receptor binding.

The incorporation of this motif has been instrumental in the development of various therapeutic agents, including kinase inhibitors and anti-viral compounds.[5][6][7] Its structure is frequently cited in patents for novel pharmaceutical compositions.[6][7]

Physicochemical Data

Quantitative data provides essential insights for drug development professionals, influencing parameters like solubility, permeability, and formulation.

PropertyValueSource
Molecular Formula C₅H₁₁NS[8]
Molecular Weight 117.21 g/mol [8]
Appearance Solid[8]
pKa (Predicted) ~9.5 - 10.5 (for the conjugate acid)Typical for aliphatic amines
LogP (Predicted) ~0.5 - 1.0Varies with prediction software

Conclusion

Tetrahydrothiopyran-4-ylamine has evolved from a conceptual building block into a validated and highly valuable scaffold in the arsenal of medicinal chemists. Its history is one of applied science, where the need for novel chemical matter with improved drug-like properties drove its synthesis and subsequent adoption. The robust and well-understood synthetic routes, particularly reductive amination from the corresponding ketone, ensure its accessibility. Its inherent structural and electronic properties—conformational rigidity, bioisosteric nature, and synthetic versatility—solidify its status as a privileged pharmacophore. As the quest for more selective and potent therapeutics continues, the strategic deployment of the Tetrahydrothiopyran-4-ylamine core will undoubtedly contribute to the discovery of future medicines.

References

  • PubChem Compound Summary for CID 84809782, 3-(4-Bromophenyl)thian-4-amine. National Center for Biotechnology Information. [Link]

  • thieno[2,3-d]pyrimidin-4-amine Properties. U.S. Environmental Protection Agency. [Link]

  • Tetrahydro-2H-thiopyran-4-carboxamide derivative (US6903125B2).
  • Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. [Link]

  • Patents Assigned to The United States as represented by the Department of Health and Human Services.
  • Method for producing tetrahydro-2h-thiopyran-4-carboxamide derivative (JP-2006241145-A). PubChem. [Link]

  • Advanced drug development and manufacturing (EP2511844A2).
  • Synthesis of thiopyran derivatives via [4 + 2] cycloaddition reactions. National Center for Biotechnology Information. [Link]

  • Catalytic reductive aminations using molecular hydrogen for synthesis of different kinds of amines. Royal Society of Chemistry. [Link]

  • Synthesis of 4-amino-pyrimidines scaffolds (US8198443B2).
  • Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence. National Center for Biotechnology Information. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Novel one-pot Facile Synthesis of Thiopyranopyrazole Using [H mim]HSO4 Catalyst. Thieme. [Link]

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. [Link]

  • Synthesis method of tetrahydro-4H-pyran-4-one (CN103508990A).
  • Process for the preparation of amines by catalytic hydrogenation of nitriles (US5498796A).
  • A convenient preparation of tetrahydro-4H-pyran-4-one. Royal Society of Chemistry. [Link]

  • Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. [Link]

  • A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. International Journal of Pharmaceutical Research and Applications. [Link]

  • Recent Advances in the Efficient Synthesis of Useful Amines from Biomass-Based Furan Compounds and Their Derivatives over Heterogeneous Catalysts. MDPI. [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]

  • PubChem Compound Summary for CID 21598642, Tetrahydrothiopyran-4-carboxylic acid. National Center for Biotechnology Information. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 2-(Tetrahydrothiopyran-4-yl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the predicted spectroscopic data for 2-(Tetrahydrothiopyran-4-yl)ethylamine (CAS No. 1262410-73-0)[1]. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, along with spectral data from analogous compounds, to offer a robust predictive characterization. This approach is designed to guide researchers in the identification and structural elucidation of this and related heterocyclic amines.

Introduction: The Structural Significance of this compound

This compound is a heterocyclic compound featuring a saturated six-membered sulfur-containing ring (tetrahydrothiopyran) and an ethylamine side chain. This structural motif is of interest in medicinal chemistry due to the prevalence of both the tetrahydrothiopyran ring and the ethylamine pharmacophore in various biologically active molecules. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development endeavor.

This guide will systematically detail the predicted spectroscopic signatures of this compound, providing a foundational reference for its analysis.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Predicted Chemical Shifts and Coupling Constants: The electron-withdrawing effect of the sulfur atom in the tetrahydrothiopyran ring will deshield the adjacent methylene protons (H-2 and H-6). The electronegative nitrogen atom in the ethylamine side chain will similarly deshield the adjacent methylene protons (H-1'). The remaining protons on the tetrahydrothiopyran ring (H-3, H-5, and H-4) and the terminal methyl protons of the ethylamine group (H-2') will appear in the more shielded upfield region of the spectrum. The spin-spin coupling between adjacent non-equivalent protons will result in characteristic splitting patterns, which are invaluable for structural assignment.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent can influence the chemical shift of the amine protons.

  • Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.

    • Spectral Width: 0-12 ppm.

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-6 (axial & equatorial)2.5 - 2.8Multiplet-
H-3, H-5 (axial & equatorial)1.7 - 2.0Multiplet-
H-41.4 - 1.6Multiplet-
H-1'2.7 - 2.9Triplet~7
H-2'1.1 - 1.3Triplet~7
-NH₂1.5 - 2.5 (variable)Broad Singlet-

Interpretation of the Predicted ¹H NMR Spectrum:

The spectrum is expected to show distinct regions. The downfield region (2.5-2.9 ppm) will contain the signals for the protons adjacent to the sulfur and nitrogen atoms. The upfield region (1.1-2.0 ppm) will contain the remaining aliphatic protons. The broad singlet for the amine protons is characteristic and its chemical shift can be highly dependent on concentration and solvent. The triplet for the H-1' protons arises from coupling to the H-2' protons, and vice-versa, providing clear evidence for the ethylamine side chain. The complex multiplets for the tetrahydrothiopyran ring protons are due to both geminal and vicinal coupling.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality Behind Predicted Chemical Shifts: The chemical shifts in ¹³C NMR are primarily influenced by the electronegativity of neighboring atoms. The carbon atoms directly bonded to the sulfur (C-2 and C-6) and nitrogen (C-1') will be deshielded and appear at higher chemical shifts. The other aliphatic carbons will be found in the more shielded upfield region.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the ¹³C NMR spectrum on the same NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 512-1024 scans are typically required due to the low natural abundance of ¹³C.

    • Spectral Width: 0-80 ppm.

    • Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2, C-632 - 36
C-3, C-530 - 34
C-438 - 42
C-1'40 - 44
C-2'35 - 39

Interpretation of the Predicted ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule. The signals for C-2/C-6 and C-3/C-5 may be very close or even overlap. The downfield signals will correspond to the carbons influenced by the heteroatoms (C-2, C-6, and C-1'). The remaining signals will be in the upfield aliphatic region.

Predicted Mass Spectrometry (MS)

Causality Behind Predicted Fragmentation: In electron ionization mass spectrometry (EI-MS), the molecular ion will undergo fragmentation through characteristic pathways. The most likely fragmentation will be the alpha-cleavage of the C-C bond adjacent to the amine, leading to a stable iminium ion. Cleavage of the ethylamine side chain and fragmentation of the tetrahydrothiopyran ring are also expected.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectral Data:

m/zPredicted Relative IntensityProposed Fragment
145Moderate[M]⁺ (Molecular Ion)
116High[M - CH₂NH₂]⁺
102Moderate[M - C₂H₅NH₂]⁺
87Moderate[C₄H₉S]⁺
44High (Base Peak)[CH₂=NH₂]⁺

Interpretation of the Predicted Mass Spectrum:

The mass spectrum should show a molecular ion peak at m/z 145, confirming the molecular weight of the compound[1]. The base peak is predicted to be at m/z 44, corresponding to the stable iminium ion formed by alpha-cleavage. Other significant fragments will arise from the loss of the ethylamine side chain and fragmentation of the tetrahydrothiopyran ring.

Molecular Structure and Key Fragmentation Pathway:

Sources

2-(Tetrahydrothiopyran-4-yl)ethylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1262410-73-0 | Formula: C₇H₁₅NS | M.W.: 145.27 g/mol

Executive Summary & Strategic Utility

2-(Tetrahydrothiopyran-4-yl)ethylamine is a specialized aliphatic heterocycle used primarily as a building block in high-value medicinal chemistry programs. It serves as a bioisostere for cyclohexylethylamine and 4-(2-aminoethyl)piperidine, offering unique electronic and steric properties driven by the endocyclic sulfur atom.

For drug discovery professionals, this molecule represents a strategic "escape vector" from crowded IP space associated with carbocyclic or nitrogenous rings. Its utility lies in the sulfur atom’s ability to modulate lipophilicity (LogP), alter metabolic soft spots (via S-oxidation), and engage in specific non-covalent interactions (σ-hole bonding) within binding pockets.

Physicochemical Profile
PropertyValueTechnical Note
CAS Number 1262410-73-0Verified identifier for procurement/indexing.
Molecular Formula C₇H₁₅NS
Molecular Weight 145.27 g/mol Fragment-based drug design (FBDD) compliant.
Predicted LogP ~1.2 - 1.5More lipophilic than piperidine; less than cyclohexane.
H-Bond Donors/Acceptors 1 / 2Primary amine (donor/acceptor) + Thioether (weak acceptor).
Metabolic Liability S-OxidationSusceptible to FMO/CYP-mediated oxidation to sulfoxide/sulfone.

Synthetic Methodology: The Homologation Protocol

While the ketone precursor (tetrahydrothiopyran-4-one) is widely available, the conversion to the ethylamine requires precise carbon homologation. Direct alkylation methods often yield poly-alkylated impurities.

The Horner-Wadsworth-Emmons (HWE) olefination followed by reduction is the industry-standard protocol for this transformation, ensuring high fidelity and scalability.

Experimental Workflow

Reaction Class: Two-carbon Homologation / Reductive Amination sequence.

Step 1: Olefination (Formation of the

-Unsaturated Nitrile)
  • Reagents: Tetrahydrothiopyran-4-one, Diethyl cyanomethylphosphonate, NaH (or KOtBu).

  • Solvent: THF (anhydrous).

  • Conditions:

    
    , 4-12 h.
    
  • Mechanism: The phosphonate carbanion attacks the ketone, forming an intermediate oxaphosphetane which collapses to yield 2-(tetrahydrothiopyran-4-ylidene)acetonitrile .

  • Critical Control Point: Temperature control at

    
     during base addition is vital to prevent polymerization of the phosphonate.
    
Step 2: Reduction (Saturation & Amine Formation)
  • Reagents:

    
     (LAH) or Raney Nickel/
    
    
    
    .
  • Solvent:

    
     or THF (for LAH); MeOH/
    
    
    
    (for Hydrogenation).
  • Conditions: Reflux (LAH) or 50 psi

    
     (Hydrogenation).
    
  • Purification: Acid-base extraction. The amine is extracted into aqueous HCl, washed with ether (to remove non-basic impurities), then basified (pH > 12) and extracted back into DCM.

Visualization: Synthetic Pathway

Synthesis Ketone Tetrahydrothiopyran-4-one (C5H8OS) Intermediate Unsaturated Nitrile (Intermediate) Ketone->Intermediate Step 1: HWE Reaction (EtO)2P(O)CH2CN, NaH, THF - Phosphate byproduct Product This compound (Target) Intermediate->Product Step 2: Reduction LiAlH4, THF, Reflux (Reduces C=C and C≡N)

Figure 1: Two-step homologation synthesis of this compound from the commercially available ketone.

Structural Biology & Bioisosterism

In the context of Structure-Activity Relationship (SAR) studies, this molecule is rarely a random choice. It is deployed to solve specific multiparametric optimization (MPO) problems.

The "Sulfur Effect" in Binding Pockets[1]
  • Lipophilicity Modulation: The sulfur atom increases LogP relative to oxygen (tetrahydropyran) or nitrogen (piperidine) analogs but remains less lipophilic than the all-carbon cyclohexane. This allows for fine-tuning of permeability and solubility.

  • Electronic Interactions: Unlike cyclohexane, the sulfur atom has lone pairs that can accept hydrogen bonds (albeit weakly). More importantly, sulfur exhibits a "sigma-hole"—a region of positive electrostatic potential opposite the C-S bonds—which can engage in orthogonal interactions with backbone carbonyls in the receptor.

  • Conformational Bias: The C-S bond length (1.82 Å) is longer than C-C (1.54 Å), leading to a slightly distorted chair conformation compared to cyclohexane. This can subtly alter the vector of the ethylamine side chain, potentially improving fit in a rigid binding pocket.

Decision Logic for Scaffold Selection

Researchers should use the following logic to determine when to deploy this scaffold versus standard analogs.

DecisionTree Start SAR Optimization Goal Q1 Is the current ring (Cyclohexane) too lipophilic (High LogP)? Start->Q1 Branch1 Yes Q1->Branch1 Branch2 No Q1->Branch2 Q2 Is a basic center (Piperidine) tolerated at position 4? Branch1->Q2 Sol3 Keep Cyclohexane Branch2->Sol3 Sol1 Use Tetrahydrothiopyran (Modest LogP drop, no charge) Q2->Sol1 No (Neutral req.) Sol2 Use Piperidine (Significant LogP drop, +Charge) Q2->Sol2 Yes (Basic ok)

Figure 2: Strategic decision tree for selecting the tetrahydrothiopyran scaffold during lead optimization.

Handling, Stability, and Metabolic Considerations

Oxidation Sensitivity

The thioether moiety is the primary stability concern.

  • In Vitro: The molecule is stable under standard ambient conditions but should be stored under inert atmosphere (Argon/Nitrogen) to prevent slow autoxidation to the sulfoxide.

  • In Vivo: The sulfur atom is a metabolic "soft spot." It is readily oxidized by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s to the sulfoxide (chiral, mixture of diastereomers) and subsequently to the sulfone .

    • Design Strategy: If high clearance is observed due to S-oxidation, researchers often preemptively synthesize the sulfone analog (1,1-dioxo-tetrahydrothiopyran) to block this metabolic route while retaining the geometry.

Storage Protocol
  • Atmosphere: Store under Nitrogen or Argon.

  • Temperature: 2–8°C (Refrigerated).

  • Form: Ideally stored as the Hydrochloride (HCl) salt to enhance stability and prevent amine oxidation/carbamate formation from atmospheric

    
    .
    

References

  • Glaxo Group Limited. International Patent WO 99/67263: Purine Derivatives. (1999). Describes the use of tetrahydrothiopyran-4-yl derivatives in adenosine receptor ligands. Retrieved from

  • Meanwell, N. A. Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. J. Med. Chem. (2011). Discusses sulfur-for-carbon substitution tactics. [Link]

Methodological & Application

Application Notes and Protocols: The Strategic Use of Tetrahydrothiopyran-4-ylamine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Among the vast arsenal of available scaffolds, saturated heterocycles have emerged as critical components for navigating the complexities of ADME (Absorption, Distribution, Metabolism, and Excretion) and achieving potent and selective target engagement. Tetrahydrothiopyran-4-ylamine, a conformationally restricted six-membered ring featuring a sulfur heteroatom and a primary amine, is a versatile and increasingly valuable building block in this context.[1]

This guide provides an in-depth exploration of Tetrahydrothiopyran-4-ylamine's applications in medicinal chemistry. We will move beyond simple descriptions to elucidate the underlying rationale for its use, offering field-proven insights into how this scaffold can be leveraged to address common challenges in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to harness the unique properties of this important synthetic intermediate. We will cover its physicochemical impact, synthetic accessibility, and its role in the development of therapeutics for oncology, neuroscience, and infectious diseases.

PART I: The Tetrahydrothiopyran Scaffold - Physicochemical Properties and Synthetic Access

Section 1.1: Physicochemical Profile & Design Rationale

The decision to incorporate a specific scaffold into a drug candidate is a multifactorial process driven by the need to optimize a molecule's interaction with its biological target while ensuring favorable drug-like properties. The tetrahydrothiopyran ring, as a bioisostere of more common carbocyclic (cyclohexane) or heterocyclic (piperidine, tetrahydropyran) rings, offers a unique combination of properties.[2]

Causality Behind Scaffold Selection:

  • Lipophilicity Modulation : The sulfur atom in the tetrahydrothiopyran ring is less electronegative and less of a hydrogen bond acceptor than the oxygen in its tetrahydropyran analogue. This subtle difference can be exploited to fine-tune a compound's lipophilicity (LogP) and overall polarity (Topological Polar Surface Area, TPSA), which are critical for controlling solubility, cell permeability, and off-target effects.[2]

  • Metabolic Stability : The C-S bond is generally stable to metabolic degradation. Replacing a metabolically labile position on an aromatic ring or an aliphatic chain with the tetrahydrothiopyran moiety can block common sites of oxidative metabolism by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of a drug candidate.

  • Vectorial Exit and SAR Exploration : The amine handle at the 4-position provides a reliable point for chemical modification, allowing chemists to project substituents into specific regions of a target's binding pocket. The defined chair-like conformation of the ring system provides a more rigid structure than an open alkyl chain, reducing the entropic penalty upon binding and potentially increasing potency.[1]

  • Novelty and Patentability : In a competitive intellectual property landscape, the use of less common scaffolds like tetrahydrothiopyran can provide a pathway to novel chemical matter, distinguishing a new drug candidate from existing therapies.

To illustrate these points, the following table compares the calculated physicochemical properties of Tetrahydrothiopyran-4-ylamine with its common isosteres.

CompoundStructurecLogPTPSA (Ų)pKa (Amine)
CyclohexylamineC₆H₁₁NH₂1.4826.02~10.6
Piperidin-4-amineC₅H₁₀N₂0.4038.04~9.8
Tetrahydropyran-4-ylamineC₅H₁₁NO0.1738.25~9.3
Tetrahydrothiopyran-4-ylamine C₅H₁₁NS 1.05 26.02 ~9.5

Data calculated using standard cheminformatics software; pKa values are estimates and can vary with conditions.

Section 1.2: Synthetic Access to the Core Scaffold

The utility of a building block is directly tied to its accessibility. Tetrahydrothiopyran-4-ylamine is readily prepared in a two-step sequence from commercially available starting materials, beginning with the synthesis of its ketone precursor, Tetrahydrothiopyran-4-one.[3]

Protocol 1: Synthesis of Tetrahydrothiopyran-4-one via Dieckmann Condensation [3]

This protocol describes a reliable, large-scale synthesis of the key ketone intermediate.

Step 1: Synthesis of Methyl Tetrahydro-4-oxo-2H-thiopyran-3-carboxylate

  • Setup : Under an inert atmosphere (Nitrogen or Argon), suspend sodium hydride (60% dispersion in mineral oil, 4.0 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and an addition funnel.

  • Reagent Addition : Prepare a solution of dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in anhydrous THF (50 mL). Add this solution dropwise to the sodium hydride suspension at room temperature over 30 minutes.

  • Reaction : After the addition is complete, heat the reaction mixture to reflux for 1 hour. The formation of a thick precipitate is expected.

  • Work-up : Cool the mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 6M hydrochloric acid until the pH is acidic (~pH 2-3).

  • Extraction : Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 100 mL).

  • Purification : Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-keto ester, which is used directly in the next step.

Step 2: Decarboxylation to Tetrahydrothiopyran-4-one

  • Setup : Combine the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate from the previous step with a mixture of acetic acid (100 mL) and concentrated hydrochloric acid (50 mL).

  • Reaction : Heat the mixture to reflux for 4 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up : Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until gas evolution ceases.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

  • Purification : Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure Tetrahydrothiopyran-4-one.

Protocol 2: Synthesis of Tetrahydrothiopyran-4-ylamine via Reductive Amination

This protocol efficiently converts the ketone to the desired primary amine.

  • Setup : In a round-bottom flask, dissolve Tetrahydrothiopyran-4-one (10.0 g, 86.1 mmol) in methanol (200 mL).

  • Imine Formation : Add ammonium acetate (66.3 g, 861 mmol) to the solution. Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine/enamine.

  • Reduction : Cool the mixture to 0 °C in an ice bath. Add sodium cyanoborohydride (5.4 g, 86.1 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction : Allow the reaction to warm to room temperature and stir overnight.

  • Work-up : Concentrate the reaction mixture under reduced pressure to remove most of the methanol. Add 2M sodium hydroxide solution to the residue until the pH is strongly basic (~pH 12-14).

  • Extraction : Extract the aqueous layer with dichloromethane (4 x 100 mL).

  • Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt for easier handling and purification by recrystallization.

G Dimethyl_3,3'-thiodipropionate Dimethyl_3,3'-thiodipropionate Keto_Ester Keto_Ester Dimethyl_3,3'-thiodipropionate->Keto_Ester 1. NaH, THF 2. HCl quench Tetrahydrothiopyran-4-one Tetrahydrothiopyran-4-one Keto_Ester->Tetrahydrothiopyran-4-one AcOH, HCl reflux Target_Amine Tetrahydrothiopyran-4-ylamine Tetrahydrothiopyran-4-one->Target_Amine

Caption: Synthetic workflow for Tetrahydrothiopyran-4-ylamine.

PART II: Key Applications in Drug Discovery Programs

Section 2.1: Application in Oncology - Crafting Selective Kinase Inhibitors

Kinase inhibitors are a cornerstone of modern oncology. A common challenge in this field is achieving selectivity and favorable pharmacokinetic properties. The "exit vector," or the part of the inhibitor that extends out of the primary binding pocket towards the solvent-exposed region, is critical for tuning these properties.

The tetrahydrothiopyran-4-ylamine moiety is an excellent choice for this role. Its defined stereochemistry and ability to be functionalized allow for precise interactions with solvent-exposed residues, while its physicochemical properties can enhance solubility and oral bioavailability. While a direct example is emerging, the design principle is well-established by its close analogue, tetrahydropyran-4-amine, which was crucial in the development of AstraZeneca's ATM kinase inhibitor, AZD0156.[2]

Protocol 3: SNAr Coupling to a Dichloropyrimidine Core

This protocol provides a representative method for incorporating the amine into a common kinase inhibitor scaffold.

  • Setup : In a microwave vial, dissolve 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 g, 4.61 mmol) and Tetrahydrothiopyran-4-ylamine (0.54 g, 4.61 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL).

  • Base Addition : Add N,N-diisopropylethylamine (DIPEA, 1.2 mL, 6.92 mmol) to the mixture.

  • Reaction : Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes. Alternatively, the reaction can be heated at 80 °C overnight with conventional heating. Monitor for the formation of the mono-substituted product by LC-MS.

  • Work-up : Cool the reaction to room temperature and pour it into water (100 mL). A precipitate may form.

  • Extraction : Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification : Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to yield the desired product.

G Kinase Kinase Target (e.g., ATM, EGFR) Inhibitor Hinge Binder Linker Exit Vector (Solvent Front) Kinase->Inhibitor:f0 H-Bonds Scaffold Tetrahydrothiopyran -4-ylamine Inhibitor:f2->Scaffold Scaffold->Kinase Improves PK & Solubility

Caption: Role of the scaffold in a generic kinase inhibitor design.

Section 2.2: Application in Neuroscience - Accessing the Central Nervous System

Developing drugs for Central Nervous System (CNS) targets presents the unique challenge of crossing the blood-brain barrier (BBB). This requires careful control over properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors. Tetrahydrothiopyran-4-ylamine serves as an excellent starting point for building CNS-focused libraries.[1] Its logP is in a favorable range, and the primary amine provides a handle for introducing functionality without adding excessive polarity that might hinder BBB penetration.

Protocol 4: Amide Coupling for CNS Library Synthesis

This protocol details a standard amide coupling reaction to derivatize the amine, a fundamental step in exploring structure-activity relationships (SAR) for CNS targets.

  • Setup : Dissolve the carboxylic acid of interest (1.0 mmol) in DMF (10 mL) in a round-bottom flask.

  • Activation : Add HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (418 mg, 1.1 mmol) and DIPEA (0.35 mL, 2.0 mmol) to the solution and stir for 10 minutes at room temperature to form the activated ester.

  • Amine Addition : Add a solution of Tetrahydrothiopyran-4-ylamine (117 mg, 1.0 mmol) in DMF (2 mL) to the reaction mixture.

  • Reaction : Stir the reaction at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

  • Work-up : Dilute the reaction mixture with ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide.

Section 2.3: Application in Anti-Infective Agents

The search for novel antibiotics to combat rising antimicrobial resistance is a global health priority. The tetrahydrothiopyran scaffold has been successfully incorporated into novel oxazolidinone antibacterials, demonstrating its utility in this therapeutic area.[4] The scaffold serves to present key pharmacophoric elements in a new three-dimensional arrangement, potentially evading existing bacterial resistance mechanisms and improving activity against challenging pathogens.

Protocol 5: N-Acetylation for Oxazolidinone Analogue Synthesis

This protocol outlines a simple N-acetylation, a common first step in elaborating the amine for SAR studies in anti-infective programs.

  • Setup : Dissolve Tetrahydrothiopyran-4-ylamine (1.0 g, 8.53 mmol) in dichloromethane (40 mL) in a round-bottom flask and cool to 0 °C in an ice bath.

  • Base Addition : Add triethylamine (1.8 mL, 12.8 mmol) to the solution.

  • Reagent Addition : Add acetyl chloride (0.67 g, 8.53 mmol) dropwise to the stirred solution.

  • Reaction : Allow the reaction to warm to room temperature and stir for 2 hours. Monitor for completion by TLC.

  • Work-up : Quench the reaction by adding water (30 mL). Separate the organic layer.

  • Extraction : Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Purification : Combine the organic layers, wash with 1M HCl (1 x 20 mL), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL). Dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-acetylated product, which can often be used without further purification or can be recrystallized.

Conclusion

Tetrahydrothiopyran-4-ylamine is more than just another building block; it is a strategic tool for the modern medicinal chemist. Its unique physicochemical profile allows for the nuanced modulation of properties critical for drug efficacy and safety, including lipophilicity, metabolic stability, and solubility.[1] Its straightforward synthesis from common precursors ensures its accessibility for both small-scale library synthesis and larger-scale development campaigns.[3] As demonstrated in applications spanning oncology, neuroscience, and anti-infectives, the tetrahydrothiopyran-4-ylamine scaffold provides a robust platform for developing next-generation therapeutics.[1][2][4] Continued exploration of this and related saturated heterocycles will undoubtedly unlock new avenues for addressing unmet medical needs.

References

  • ResearchGate. Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). [Link]

  • PubMed. (3E,5E)-3,5-Bis(pyridin-3-methylene)-tetrahydrothiopyran-4-one enhances the inhibitory effect of gemcitabine on pancreatic cancer cells. [Link]

  • Specialty Chemicals. Unlocking Chemical Synthesis: The Role of Tetrahydrothiopyran-4-one. [Link]

  • Bioorganic & Medicinal Chemistry. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

  • Frontiers in Pharmacology. A Comprehensive Review on the Chemical Properties, Plant Sources, Pharmacological Activities, Pharmacokinetic and Toxicological Characteristics of Tetrahydropalmatine. [Link]

  • PMC. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. [Link]

  • PubMed. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. [Link]

  • ResearchGate. New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. [Link]

  • PMC. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. [Link]

  • RSC Publishing. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • Scholars Research Library. Bioactive Compounds and their Pharmacological Activities. [Link]

  • PubMed. Development of natural products as drugs acting on central nervous system. [Link]

  • Sygnature Discovery. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. [Link]

  • ResearchGate. Development of natural products as drugs acting on central nervous system. [Link]

  • PubMed. Structure-activity relationship (SAR) of the α-amino acid residue of potent tetrahydroisoquinoline (THIQ)-derived LFA-1/ICAM-1 antagonists. [Link]

  • PubMed. Tetrandrine for Targeting Therapy Resistance in Cancer. [Link]

  • Frontiers in Pharmacology. Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. [Link]

  • MDPI. New Analogs of Polyamine Toxins from Spiders and Wasps: Liquid Phase Fragment Synthesis and Evaluation of Antiproliferative Activity. [Link]

  • PubMed. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues. [Link]

  • MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]

  • RSC Publishing. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. [Link]

  • PubMed. Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines. [Link]

  • CONICET. CNS Drug Development – Lost in Translation?. [Link]

  • PubMed. Combinatory anti-tumor activities of 1,4-bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione (AQ4) and temsirolimus against colorectal cancer cells. [Link]

Sources

Application Note: Tetrahydrothiopyran-4-ylamine Scaffolds in Next-Gen Agrochemical Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

In the high-stakes arena of agrochemical discovery, the Tetrahydrothiopyran-4-ylamine (THTP-4-NH2) scaffold has emerged as a critical bioisostere for the traditional cyclohexyl and tetrahydropyranyl rings. While structurally similar to these common moieties, the THTP scaffold offers a unique "oxidation switch"—the sulfur atom—which allows medicinal chemists to precisely modulate lipophilicity (LogP), water solubility, and metabolic stability without altering the core carbon skeleton.

This guide details the protocols for utilizing THTP-4-NH2, focusing on its transformation into sulfone-bridged pharmacophores . Recent data (Chen et al., 2025) indicates that the sulfone derivative of this ring system is often the bioactive species in novel acaricides, exhibiting superior efficacy against Psoroptes cuniculi compared to standards like ivermectin.

Key Advantages of the THTP Scaffold:
  • Metabolic Toggle: The sulfide (-S-) can be oxidized to sulfoxide (-SO-) or sulfone (-SO2-) in vivo (pro-drug approach) or synthetically (active moiety), dramatically altering polarity.

  • Lipophilicity Modulation:

    • Sulfide: High LogP (Lipophilic, good cuticle penetration).

    • Sulfone: Lower LogP (Polar, improved systemic mobility).

  • Bioisosterism: Mimics the spatial volume of a cyclohexyl ring but introduces hydrogen bond acceptor capability (via S=O oxygens).[1]

Chemical Properties & Handling[2][3][4]

Tetrahydrothiopyran-4-ylamine (CAS: 21926-00-1) requires specific handling due to the dual reactivity of the nucleophilic amine and the oxidizable sulfur.

PropertyValue/DescriptionImplication for Synthesis
Molecular Weight 117.21 g/mol Low MW allows for heavy decoration without breaking Lipinski/Tice rules.
Basicity (pKa) ~10.5 (Amine)Highly nucleophilic; requires base scavengers (DIPEA/TEA) during coupling.
Redox Sensitivity High (Sulfur)Critical: The sulfur atom is prone to oxidation. Avoid non-specific oxidants (e.g., KMnO4) unless sulfone formation is intended.
Solubility Water, MeOH, DCMVersatile solvent compatibility, but free base is hygroscopic.

Safety Note: While generally stable, sulfur heterocycles can carry a characteristic odor and potential toxicity. Handle in a fume hood. Avoid contact with strong oxidizing agents until the controlled oxidation step.

Synthetic Protocols

The synthesis of THTP-based agrochemicals typically follows a "Couple-then-Oxidize" strategy. Attempting to oxidize the amine before coupling often leads to N-oxidation byproducts (N-oxides).

Protocol A: Amide Coupling (The "Anchor" Step)

Objective: Attach the THTP scaffold to the acyl chloride or carboxylic acid core of the pesticide.

Reagents:

  • Acid Core (e.g., substituted benzoyl chloride or pyrazole acid)

  • THTP-4-NH2 (1.1 equiv)

  • Base: DIPEA (2.5 equiv) or Pyridine

  • Solvent: DCM (anhydrous)

Procedure:

  • Dissolution: Dissolve the Acid Core (1.0 mmol) in anhydrous DCM (5 mL) under

    
     atmosphere. Cool to 0°C.[2][3]
    
  • Base Addition: Add DIPEA (2.5 mmol) dropwise.

  • Amine Addition: Add THTP-4-NH2 (1.1 mmol) slowly. Note: If using the HCl salt of the amine, increase DIPEA to 3.5 equiv.

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 4-12 hours. Monitor by TLC/LCMS.

  • Workup: Wash with 1N HCl (to remove unreacted amine) followed by sat.

    
    . Dry organic layer over 
    
    
    
    and concentrate.[2]
    • Checkpoint: Ensure the Sulfur atom remains as a sulfide (check LCMS mass; M+H).

Protocol B: Controlled Oxidation to Sulfone (The "Activation" Step)

Objective: Convert the sulfide-linker to the bioactive sulfone form. This is the critical step for acaricidal activity.

Mechanism:



Reagents:

  • Coupled THTP-Amide (from Protocol A)

  • m-CPBA (meta-Chloroperoxybenzoic acid), 77% max purity. Stoichiometry is vital.

    • For Sulfoxide: 1.1 equiv.

    • For Sulfone: 2.5 equiv.

  • Solvent: DCM or Ethyl Acetate.

Procedure:

  • Setup: Dissolve THTP-Amide (1.0 mmol) in DCM (10 mL). Cool to 0°C.[2][3]

  • Oxidant Addition: Add m-CPBA (2.5 mmol for sulfone) portion-wise over 15 minutes. Do not dump all at once to avoid exotherms.

  • Monitoring: Stir at RT.

    • Time: Sulfoxide forms rapidly (<1 h). Sulfone conversion typically requires 4-16 hours.

    • LCMS: Watch for the mass shift: M+16 (Sulfoxide)

      
       M+32 (Sulfone).
      
  • Quenching (Critical):

    • Add 10% aqueous

      
       or 
      
      
      
      to quench excess peroxide. Stir vigorously for 20 mins.
    • Test: Use starch-iodide paper to confirm no active oxidant remains (paper should NOT turn blue).

  • Purification:

    • Wash with sat.[2]

      
       (2x) to remove the m-chlorobenzoic acid byproduct.
      
    • Concentrate and recrystallize (usually from EtOH/Hexane) or purify via flash chromatography.

Visual Workflows

Figure 1: Synthetic Pathway & Logic

This diagram illustrates the decision matrix for synthesizing THTP derivatives, highlighting the divergence between "Pro-drug" (Sulfide) and "Active" (Sulfone) targets.

THTP_Synthesis Start THTP-4-NH2 (Starting Material) Coupling Amide Coupling (DIPEA, DCM) Start->Coupling Intermediate Sulfide-Amide (Lipophilic / Pro-drug) Coupling->Intermediate Decision Target Profile? Intermediate->Decision Decision->Intermediate Keep Lipophilic Oxidation_1 Oxidation (1 eq mCPBA) Kinetic Control Decision->Oxidation_1 Modulate Sol. Oxidation_2 Oxidation (2.5 eq mCPBA) Thermodynamic Control Decision->Oxidation_2 Max Potency Sulfoxide Sulfoxide (Chiral) (Moderate Polarity) Oxidation_1->Sulfoxide Sulfone Sulfone (Achiral) (High Polarity / Bioactive) Oxidation_2->Sulfone

Caption: Step-wise synthesis of THTP agrochemicals. Note the divergence at the oxidation step to tune physicochemical properties.

Figure 2: Bioisosteric Design Logic

Why choose THTP over Cyclohexane?

SAR_Logic Cyclohexane Cyclohexane Scaffold (LogP ~3.0, Inert) THP Tetrahydropyran (LogP ~1.5, H-Bond Acceptor) Cyclohexane->THP Reduce Lipophilicity THTP Tetrahydrothiopyran (LogP ~2.0, Oxidizable) Cyclohexane->THTP Intro Metabolic Handle THTP_SO2 THTP-Sulfone (LogP < 1.0, Strong Dipole) THTP->THTP_SO2 Bioactivation / Potency Boost

Caption: SAR progression showing how THTP serves as a tunable scaffold compared to standard carbocycles.

Analytical Validation & Troubleshooting

When characterizing these compounds, standard NMR techniques can confirm the oxidation state of the sulfur ring.

FeatureSulfide (-S-)Sulfone (-SO2-)
1H NMR (H-adjacent to S)

2.6 - 2.8 ppm

2.9 - 3.2 ppm (Deshielded)
13C NMR (C-adjacent to S)

~28 ppm

~50 ppm (Significant shift)
LCMS Pattern Parent Mass (M)M + 32
TLC Polarity High Rf (Non-polar)Low Rf (Polar)

Common Pitfall:

  • Issue: "I see two spots on TLC after adding 1 eq of mCPBA."

  • Cause: You likely have a mixture of Sulfoxide (Spot A) and Sulfone (Spot B).

  • Solution: If the Sulfone is the target, push the reaction with excess oxidant and heat (40°C) to collapse the mixture into the single Sulfone product.

References

  • Chen, D., et al. (2025). "Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi." Molecular Diversity. Link

    • Significance: Establishes the sulfone-THTP moiety as a superior acaricidal pharmacophore.
  • Patil, V. V., et al. (2016). "m-CPBA Mediated Metal Free, Rapid Oxidation of Aliphatic Amines." Journal of Organic Chemistry. Link

    • Significance: Provides foundational chemistry for controlled oxid
  • Chem-Impex International. "Tetrahydro-2H-thiopyran-4-amine hydrochloride Product Page." Link

    • Significance: Source for physical property data and commercial availability.[4]

  • University of Rochester. "Workup: mCPBA Oxidation." Department of Chemistry Protocols. Link

    • Significance: Authoritative protocol for removing mCBA byproducts during purific

Sources

Application Note: Advanced Strategies for the LC-MS/MS Analysis of Amine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quantitative analysis of amine-containing compounds is critical across diverse fields, from pharmaceutical drug development to metabolomics and food safety. However, these molecules present significant analytical challenges, primarily due to their high polarity and basic nature, which often leads to poor retention in conventional reversed-phase liquid chromatography (RPLC), peak tailing, and variable ionization efficiency. This guide provides a comprehensive overview of robust strategies to overcome these obstacles using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We delve into field-proven protocols for sample preparation, chemical derivatization, and advanced chromatographic techniques, including Hydrophilic Interaction Liquid Chromatography (HILIC). The causality behind each experimental choice is explained to empower researchers to develop and validate sensitive, selective, and reliable methods for amine analysis.

Introduction: The Analytical Challenge of Amines

Amine-containing compounds, ranging from neurotransmitters and amino acids to pharmaceuticals and industrial chemicals, are a cornerstone of biological and chemical sciences. Their analysis is frequently complicated by several physicochemical properties:

  • High Polarity: Small, aliphatic amines and polyamines are highly polar, resulting in minimal or no retention on traditional C18 reversed-phase columns under typical mobile phase conditions.[1]

  • Poor Volatility: This makes them unsuitable for direct analysis by gas chromatography without derivatization.

  • Strong Basic Nature: The pKa of most amine functional groups leads to their protonation at neutral or acidic pH. This positive charge can cause strong, undesirable interactions with residual silanols on silica-based columns, leading to poor peak shape.

  • Ionization Variability: While the basic amine group is readily protonated for positive-mode electrospray ionization (ESI), the efficiency can be hampered by matrix effects, where co-eluting compounds compete for ionization, suppressing the analyte signal.[2]

Effectively addressing these challenges requires a multi-faceted approach, beginning with meticulous sample preparation and culminating in an optimized LC-MS/MS method. Liquid chromatography coupled to tandem mass spectrometry is the analytical technique of choice due to its superior sensitivity and selectivity.[2]

Foundational Step: Robust Sample Preparation

The primary goal of sample preparation is to extract the target amines from a complex matrix (e.g., plasma, urine, food homogenate) while removing interferences like proteins, salts, and phospholipids that can compromise the analysis.[2][3] The choice of technique depends on the analyte's properties and the sample matrix.

Common Techniques:

  • Protein Precipitation (PPT): A rapid method for removing proteins from biological fluids, typically by adding a threefold volume of cold organic solvent like acetonitrile. While fast and simple, it provides minimal cleanup, leaving salts and other small molecules that can cause significant matrix effects.[4]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. By adjusting the pH of the aqueous phase to deprotonate the amine (making it neutral), it can be efficiently extracted into an organic solvent, leaving polar interferences behind.

  • Solid-Phase Extraction (SPE): SPE offers the most thorough cleanup by passing the sample through a cartridge containing a solid sorbent that retains the analyte.[5] Interferences are washed away, and the purified analyte is then eluted with a small volume of solvent. Cation-exchange SPE is particularly effective for amine-containing compounds.

Protocol: Solid-Phase Extraction (SPE) of Amines from Plasma

This protocol provides a general workflow for extracting basic, amine-containing drugs or metabolites from a plasma matrix using a mixed-mode cation-exchange SPE cartridge.

Materials:

  • Mixed-Mode Strong Cation Exchange (MCX) SPE Cartridges

  • Plasma Sample containing internal standard

  • 2% Formic Acid in Water

  • Methanol

  • 5% Ammonium Hydroxide in Methanol (Elution Solvent)

  • Centrifuge, Evaporation System (e.g., Nitrogen stream)

Procedure:

  • Conditioning: Pass 1 mL of Methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry. This step activates the sorbent.

  • Equilibration: Pass 1 mL of 2% Formic Acid in water through the cartridge. This step prepares the sorbent with the appropriate pH for analyte binding.

  • Sample Loading: Load 500 µL of pre-treated plasma (e.g., diluted 1:1 with 2% Formic Acid and centrifuged) onto the cartridge. The low pH ensures the amine is protonated (positively charged) and binds strongly to the negatively charged cation-exchange sorbent.

  • Washing: Pass 1 mL of 2% Formic Acid in water through the cartridge, followed by 1 mL of Methanol. This removes hydrophilic and hydrophobic interferences, respectively, while the analyte remains bound.

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide in Methanol through the cartridge to elute the analytes. The high pH of the ammonia neutralizes the amine's positive charge, breaking its ionic bond with the sorbent and allowing it to be eluted.

  • Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent (e.g., 100 µL of 90:10 Acetonitrile:Water) for LC-MS/MS analysis.

Chromatographic Strategies: A Comparative Analysis

The choice of chromatographic strategy is pivotal for achieving successful separation and robust quantification of amines.

Strategy 1: Chemical Derivatization for Reversed-Phase LC

Derivatization is a powerful technique that chemically modifies the amine to make it more suitable for RPLC.[6] The core principle is to attach a larger, non-polar group to the amine, which dramatically increases its hydrophobicity and thus its retention on a C18 column.[6] A secondary benefit is that many derivatizing agents contain easily ionizable moieties, which can enhance MS sensitivity.[6]

Common Derivatization Reagents:

  • Dansyl Chloride (Dns-Cl): Reacts with primary and secondary amines to form highly fluorescent and UV-active sulfonamides. The dansyl group significantly increases hydrophobicity.[6]

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Reacts with primary and secondary amines, adding a large, non-polar Fmoc group.[7]

  • 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (AQC): A reagent that provides excellent derivatization efficiency and improves MS response.[1][8]

Workflow for Derivatization

cluster_prep Sample Preparation cluster_deriv Derivatization Sample Biological Sample (e.g., Plasma) Extract Extraction / Cleanup (SPE, LLE, or PPT) Sample->Extract Deriv Add Derivatization Reagent (e.g., Dansyl Chloride) + Alkaline Buffer Extract->Deriv Clean Extract React Incubate (e.g., 60°C for 30 min) Deriv->React Quench Quench Reaction (e.g., Add Acid) React->Quench Analysis RPLC-MS/MS Analysis Quench->Analysis Derivatized Sample

Caption: General workflow for amine analysis using chemical derivatization.

Protocol: Dansyl Chloride Derivatization of Primary/Secondary Amines

Materials:

  • Dried sample extract or standard solution

  • 100 mM Sodium Bicarbonate buffer (pH 9.5)

  • Dansyl Chloride solution (1 mg/mL in Acetonitrile)

  • Formic Acid

  • Heating block or water bath

Procedure:

  • Reconstitution: Reconstitute the dried sample extract in 50 µL of 100 mM Sodium Bicarbonate buffer. The alkaline pH is essential for the reaction as it ensures the amine is in its free base (nucleophilic) form.

  • Reagent Addition: Add 50 µL of the Dansyl Chloride solution.

  • Reaction: Vortex the mixture briefly and incubate at 60°C for 30 minutes in the dark. Dansyl derivatives are light-sensitive.

  • Quenching: Stop the reaction by adding 10 µL of Formic Acid. This neutralizes the excess base and any unreacted Dansyl Chloride.

  • Analysis: The sample is now ready for injection onto an RPLC-MS/MS system.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular alternative to RPLC for analyzing highly polar compounds without derivatization.[9][10] In HILIC, the stationary phase is polar (e.g., bare silica, amide, or zwitterionic phases), and the mobile phase is highly organic (typically >70% acetonitrile) with a small amount of aqueous buffer.[11]

Mechanism of Retention: A water-enriched layer forms on the surface of the polar stationary phase. Polar analytes, like protonated amines, can partition from the organic-rich mobile phase into this aqueous layer, leading to retention.[11] Elution is achieved by increasing the proportion of the aqueous mobile phase.

Advantages for Amine Analysis:

  • Excellent Retention: Provides strong retention for polar amines that are unretained in RPLC.[10]

  • No Derivatization: Simplifies sample preparation and avoids potential side reactions or incomplete derivatization.[12]

  • MS Compatibility: The high organic content of the mobile phase promotes efficient desolvation and ionization in the ESI source, often leading to enhanced MS sensitivity.[11]

Protocol: General HILIC-MS/MS Method for Polar Amines

LC Conditions:

  • Column: A HILIC column, such as one with an amide-bonded stationary phase (e.g., TSKgel Amide-80).[12]

  • Mobile Phase A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 minute, decrease to 50% B over 5 minutes, hold for 2 minutes, then return to 95% B and re-equilibrate for 3 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Rationale: The ammonium formate acts as a buffer and provides ions to improve peak shape. Formic acid ensures the amines are protonated for good retention and positive-mode ESI detection.

Strategy 3: Ion-Pairing Chromatography (IPC)

IPC is another approach to retain charged amines on a reversed-phase column. An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail (e.g., an alkyl sulfonate), is added to the mobile phase. It pairs with the protonated amine, neutralizing its charge and adding a hydrophobic character, thus promoting retention on the RPLC column.

Challenges: Traditional ion-pairing reagents are non-volatile and can severely suppress the MS signal and contaminate the instrument. However, MS-compatible reagents like volatile amines (e.g., tributylamine) or perfluorinated carboxylic acids can be used, though they may still cause some ion suppression.[1][13] This strategy is often considered when HILIC or derivatization are not feasible.

Comparative Summary of Chromatographic Strategies
FeatureDerivatization + RPLCHILICIon-Pairing Chromatography + RPLC
Principle Increases hydrophobicityPartitioning into aqueous layerNeutralizes charge, adds hydrophobicity
Pros Robust, uses common RPLC columns, can improve sensitivityExcellent for polar analytes, no derivatization, MS-friendly mobile phases[11][12]Uses common RPLC columns
Cons Extra sample prep step, potential for side-reactionsDifferent selectivity, requires careful equilibration, sensitive to water contentMS signal suppression[1], instrument contamination, complex mobile phases
Best For Primary/secondary amines, established workflowsSmall polar amines, catecholamines, amino acids, underivatized analysis[9]Charged analytes when HILIC is not an option

Mass Spectrometry: Selective and Sensitive Detection

For amine analysis, ESI in positive ion mode is standard, as the basic amine group is readily protonated to form [M+H]⁺ ions. Tandem mass spectrometry (MS/MS) is essential for achieving high selectivity and minimizing interferences.

The most common mode for quantification is Multiple Reaction Monitoring (MRM) . In this mode, the first quadrupole (Q1) is set to isolate the precursor ion (the [M+H]⁺ of the analyte), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to monitor only a specific, characteristic fragment ion. This highly specific precursor-to-product ion transition filters out nearly all chemical noise, providing excellent sensitivity and specificity.[14]

Example MRM Transitions for Common Biogenic Amines
CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Histamine112.195.115
Dopamine154.1137.112
Serotonin177.1160.118
Tyramine138.1121.120
Putrescine89.172.114
Note: These values are illustrative and must be empirically optimized on the specific mass spectrometer being used.

Overall Analytical Workflow

The selection of an appropriate analytical strategy depends on the specific properties of the amine and the research goal. The following diagram illustrates the decision-making process.

Caption: Decision tree for selecting an LC-MS/MS strategy for amine analysis.

Conclusion

The successful LC-MS/MS analysis of amine-containing compounds hinges on a well-designed analytical strategy that directly addresses their inherent chemical properties. While direct injection onto reversed-phase columns is feasible for larger, more hydrophobic amines, smaller polar amines require more advanced techniques. Chemical derivatization remains a robust and reliable method for improving chromatographic behavior on ubiquitous RPLC systems. Concurrently, HILIC has emerged as a powerful, modern alternative that simplifies sample preparation by eliminating the need for derivatization while often boosting MS sensitivity. By understanding the principles and protocols behind sample preparation, derivatization, and HILIC, researchers can confidently develop and validate methods to accurately quantify these vital compounds in any matrix.

References

  • Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). In Royal Society of Chemistry.
  • Higashi, T. (2006). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis.
  • Ikeda, R., et al. (2022). Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome. Analytical Chemistry.
  • Waters Corporation. (n.d.). Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns.
  • McCalley, D. V. (2012). Hydrophilic interaction chromatography (HILIC) for LC-MS/MS analysis of monoamine neurotransmitters. Bioanalysis.
  • Gotor-Azabarte, A., et al. (2019). Development and validation of an LC-MS/MS method for the determination of biogenic amines in wines and beers.
  • Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. (2019). In Royal Society of Chemistry.
  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • Tosoh Bioscience. (n.d.). Direct analysis of biogenic amines in food by HILIC-MS. Tosoh Bioscience Website.
  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.
  • Roemling, R., & Itoh, S. (2022). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. LCGC North America.
  • Resolian. (n.d.).
  • Waters Corporation. (n.d.). Evaluation of Alternative Ion-pairing Reagents in the Analysis of Oligonucleotides with the ACQUITY QDa Detector.
  • Das, A. (2023). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Dolan, J. W. (2014).
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). Analytical Chemistry.
  • Biotage. (2025).
  • Current developments of bioanalytical sample preparation techniques in pharmaceuticals. (n.d.). ScienceDirect.

Sources

role of 2-(Tetrahydrothiopyran-4-yl)ethylamine in targeting neurological disorders

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Comprehensive Protocols

Topic: A Research Roadmap for Investigating 2-(Tetrahydrothiopyran-4-yl)ethylamine as a Novel Therapeutic Candidate for Neurological Disorders

Audience: Researchers, scientists, and drug development professionals.

I. Executive Summary & Rationale

The landscape of neurotherapeutics is in constant need of novel chemical scaffolds that can engage disease-modifying targets. While the specific compound this compound is not extensively characterized in the literature for neurological applications, its structural components—the tetrahydrothiopyran core and the ethylamine side chain—are present in molecules with known bioactivity. Derivatives of the related tetrahydrothiopyran scaffold have been associated with acetylcholinesterase (AChE) affinity and antioxidant properties, both of which are highly relevant to neurodegenerative disease pathology[1][2]. Furthermore, the parent amine, tetrahydrothiopyran-4-ylamine, is noted as a synthetic building block for pharmaceuticals targeting neurological disorders by modulating neurotransmitter systems[3].

This document abandons a retrospective review in favor of a forward-looking, strategic guide. It is designed as a comprehensive roadmap for the preclinical investigation of this compound, hereafter designated INV-34THT , as a potential therapeutic agent. We will outline three primary, plausible mechanisms of action based on chemical structure and literature precedents for related scaffolds. For each hypothesis, we provide detailed, field-tested protocols and a logical, tiered experimental workflow, from initial in vitro screening to in vivo proof-of-concept. This guide is intended to serve as a complete playbook for a research program aimed at characterizing the neurotherapeutic potential of this, and similar, novel chemical entities.

II. Hypothesized Mechanisms of Action & Investigational Strategy

Based on a structural analysis of INV-34THT and data from related compounds, we propose three primary hypotheses for its potential neurotherapeutic activity. These hypotheses form the basis of our tiered investigational workflow.

  • Hypothesis 1: Cholinergic System Modulation. The inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease[4]. Given that some tetrahydrothiopyran derivatives show affinity for AChE, INV-34THT may act as an AChE inhibitor, thereby enhancing cholinergic neurotransmission[1][5].

  • Hypothesis 2: Monoamine Oxidase (MAO) Inhibition. The phenethylamine scaffold is a classic backbone for many monoamine neurotransmitters (e.g., dopamine, norepinephrine) and MAO inhibitors. The ethylamine side chain of INV-34THT suggests potential interaction with monoamine oxidases (MAO-A and MAO-B). Inhibition of MAO-B, in particular, prevents the breakdown of dopamine and is a therapeutic strategy in Parkinson's disease[4].

  • Hypothesis 3: Neuroprotection via Antioxidant Activity. Oxidative stress and neuroinflammation are common pathological features across a spectrum of neurological disorders, including Alzheimer's and Parkinson's disease[6][7]. The sulfur-containing heterocycle in INV-34THT may confer antioxidant properties, protecting neurons from oxidative damage induced by reactive oxygen species (ROS).

Logical Investigational Workflow

The following diagram outlines a staged approach to efficiently test our primary hypotheses, moving from high-throughput in vitro assays to more complex cellular and in vivo models.

G cluster_2 Stage 3: In Vivo Proof-of-Concept A AChE Inhibition Assay (Protocol 1) E Cholinergic Deficit Model (Scopolamine Challenge) (Protocol 5) A->E Positive Hit B MAO-A/B Inhibition Assay (Protocol 2) F Cognitive Enhancement Model (Scopolamine-Induced Amnesia) (Protocol 6) B->F Positive Hit (Parkinson's Model) C Cellular Antioxidant Assay (Protocol 3) D Oxidative Stress Model (H₂O₂ Challenge) (Protocol 4) C->D Positive Hit D->F Positive Hit (General Neuroprotection) E->F Positive Hit

Caption: Tiered workflow for INV-34THT investigation.

III. Stage 1: In Vitro Target Validation & Primary Screening

The initial stage involves biochemical assays to rapidly determine if INV-34THT directly interacts with our primary targets of interest.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay
  • Principle: This protocol uses the Ellman's method, a colorimetric assay. AChE hydrolyzes acetylthiocholine (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoic acid (TNB), which is quantified by measuring absorbance at 412 nm. An inhibitor will slow this reaction.

  • Materials & Reagents:

    • 96-well microplate

    • Microplate reader (412 nm absorbance)

    • Human recombinant AChE

    • DTNB (Ellman's Reagent)

    • Acetylthiocholine iodide (ATCI)

    • Phosphate buffer (pH 8.0)

    • INV-34THT stock solution (in DMSO)

    • Donepezil or Galantamine (positive control inhibitor)

  • Procedure:

    • Prepare serial dilutions of INV-34THT (e.g., 0.01 µM to 100 µM) and the positive control in phosphate buffer. The final DMSO concentration should be <0.5%.

    • In each well of the 96-well plate, add:

      • 140 µL Phosphate Buffer

      • 20 µL DTNB solution

      • 20 µL of INV-34THT dilution, positive control, or vehicle (buffer with DMSO).

    • Initiate the reaction by adding 10 µL of ATCI solution to all wells.

    • Immediately place the plate in the reader and measure the absorbance at 412 nm every 60 seconds for 15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V = ΔAbsorbance/Δtime) for each concentration.

    • Determine the percent inhibition: % Inhibition = [(V_vehicle - V_inhibitor) / V_vehicle] * 100.

    • Plot % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 2: Monoamine Oxidase (MAO-A & MAO-B) Inhibition Assay
  • Principle: This is a fluorescence-based assay. MAO enzymes oxidize a non-fluorescent substrate to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a probe (e.g., Amplex Red) to generate a highly fluorescent product (resorufin), measured at Ex/Em = 535/590 nm.

  • Materials & Reagents:

    • 96-well black microplate

    • Fluorescence microplate reader

    • Human recombinant MAO-A and MAO-B enzymes

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • MAO substrate (e.g., p-tyramine)

    • Phosphate buffer (pH 7.4)

    • INV-34THT stock solution (in DMSO)

    • Clorgyline (MAO-A selective inhibitor) and Selegiline (MAO-B selective inhibitor) as positive controls.

  • Procedure:

    • Prepare serial dilutions of INV-34THT and positive controls.

    • In separate wells for MAO-A and MAO-B, add:

      • 50 µL of MAO-A or MAO-B enzyme solution.

      • 50 µL of INV-34THT dilution, positive control, or vehicle.

    • Incubate for 15 minutes at 37°C to allow the inhibitor to bind.

    • Prepare a reaction mixture containing the MAO substrate, Amplex Red, and HRP in buffer.

    • Initiate the reaction by adding 100 µL of the reaction mixture to each well.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Measure fluorescence (Ex/Em = 535/590 nm).

  • Data Analysis:

    • Subtract the fluorescence of a no-enzyme control from all readings.

    • Calculate % Inhibition relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ values for both MAO-A and MAO-B.

Expected Data from Stage 1

The results from these assays can be summarized to quickly compare potency and selectivity.

CompoundAChE IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)
INV-34THT Experimental ValueExperimental ValueExperimental Value
Donepezil0.006> 100> 100
Selegiline> 10025.50.01

IV. Stage 2: Cellular Neuroprotection Models

If INV-34THT shows promising activity in Stage 1, the next step is to assess its ability to protect cultured neurons from pathological insults. The human neuroblastoma cell line SH-SY5Y is a common and appropriate model.

Hypothesized Neuroprotective Signaling

The diagram below illustrates how MAO-B inhibition or direct antioxidant activity could protect a dopaminergic neuron from oxidative stress, a key pathological event in Parkinson's disease.

G cluster_0 Mitochondrion MAOB MAO-B ROS ROS (H₂O₂) MAOB->ROS Damage Oxidative Damage (Lipid Peroxidation, DNA Damage) ROS->Damage DA Dopamine DA->MAOB Metabolism INV34THT INV-34THT INV34THT->MAOB Inhibits INV34THT->ROS Scavenges Survival Neuronal Survival Damage->Survival Inhibits

Caption: Potential neuroprotective pathways of INV-34THT.

Protocol 4: Hydrogen Peroxide-Induced Oxidative Stress Model
  • Principle: This assay evaluates if pre-treatment with INV-34THT can protect neuronal cells from death induced by the potent oxidizing agent hydrogen peroxide (H₂O₂). Cell viability is assessed using the MTT assay.

  • Materials & Reagents:

    • SH-SY5Y cells

    • Cell culture medium (e.g., DMEM/F12 with FBS)

    • 96-well cell culture plates

    • INV-34THT

    • Hydrogen peroxide (H₂O₂)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of INV-34THT (or vehicle) for 2-4 hours.

    • Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ (e.g., 100-200 µM) to the wells (except for the untreated control wells).

    • Incubate for 24 hours.

    • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Remove the MTT solution and add 100 µL of solubilization buffer to dissolve the formazan crystals.

    • Read absorbance at 570 nm.

  • Data Analysis:

    • Calculate cell viability as a percentage of the untreated control: % Viability = (Abs_treated / Abs_control) * 100.

    • Plot % Viability against INV-34THT concentration to determine the protective effect.

V. Stage 3: In Vivo Proof-of-Concept

Positive results in cellular models justify advancing to a whole-animal model. The scopolamine-induced amnesia model in mice is a well-established, rapid method to screen for compounds with pro-cognitive or anti-amnesic properties, directly testing our cholinergic hypothesis.

Protocol 6: Scopolamine-Induced Amnesia Model (Y-Maze)
  • Principle: Scopolamine is a muscarinic acetylcholine receptor antagonist that induces a temporary cognitive deficit, mimicking aspects of cholinergic dysfunction in Alzheimer's disease[4]. The Y-maze assesses spatial working memory by measuring the mouse's tendency to explore novel arms of the maze, a behavior dependent on an intact hippocampus. A cognitively impaired mouse will show reduced spontaneous alternation.

  • Materials & Reagents:

    • Y-maze apparatus (three identical arms at 120° angles)

    • Male C57BL/6 mice

    • INV-34THT formulation for injection (e.g., in saline with Tween-80)

    • Scopolamine hydrobromide

    • Donepezil (positive control)

    • Video tracking software (optional, but recommended)

  • Procedure:

    • Habituation: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

    • Dosing: Divide mice into groups (n=10-12 per group):

      • Group 1: Vehicle + Saline

      • Group 2: Vehicle + Scopolamine

      • Group 3: Donepezil (e.g., 1 mg/kg, i.p.) + Scopolamine

      • Group 4-6: INV-34THT (e.g., 1, 5, 10 mg/kg, i.p.) + Scopolamine

    • Administer INV-34THT, Donepezil, or Vehicle via intraperitoneal (i.p.) injection.

    • After 30 minutes, administer Scopolamine (e.g., 1 mg/kg, i.p.) or saline to the appropriate groups.

    • After another 30 minutes, place each mouse at the end of one arm of the Y-maze and allow it to explore freely for 8 minutes.

    • Record the sequence of arm entries and the total number of entries. An arm entry is counted when all four paws are within the arm.

  • Data Analysis:

    • A "spontaneous alternation" is defined as three consecutive entries into three different arms (e.g., ABC, BCA, CAB).

    • Calculate the percentage of alternation: % Alternation = [Number of Spontaneous Alternations / (Total Arm Entries - 2)] * 100.

    • Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the scopolamine group to the treatment groups.

    • Also analyze the total number of arm entries as a measure of locomotor activity to rule out confounding effects.

Expected Data from Stage 3
Treatment Group% Spontaneous Alternation (Mean ± SEM)Total Arm Entries (Mean ± SEM)
Vehicle + Saline75 ± 3.525 ± 2.1
Vehicle + Scopolamine52 ± 2.8**24 ± 1.9
Donepezil (1 mg/kg) + Sco71 ± 4.1*26 ± 2.3
INV-34THT (5 mg/kg) + Sco Experimental ValueExperimental Value

*Statistically significant improvement vs. Vehicle + Scopolamine group. **Statistically significant impairment vs. Vehicle + Saline group.

VI. Conclusion & Future Directions

This application guide provides a structured, hypothesis-driven framework for the initial preclinical evaluation of this compound (INV-34THT). By systematically progressing through in vitro target screening, cellular neuroprotection assays, and a relevant in vivo behavioral model, researchers can efficiently generate the critical data needed to validate (or invalidate) this compound as a viable candidate for further development. Positive results, particularly a potent IC₅₀ in a primary assay that is confirmed by functional recovery in cell and animal models, would provide a strong rationale for advancing the compound into more complex disease models (e.g., transgenic AD mice), pharmacokinetic studies, and safety toxicology. This rigorous, tiered approach ensures that resources are deployed effectively and that decisions are based on robust, reproducible scientific evidence.

VII. References

  • Chen, D., et al. (2025). Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi. Molecular Diversity, 29(6), 6557-6567. [Link]

  • ResearchGate. (2025). Synthesis and bioactivity of tetrahydrothiopyran derivatives as potential acaricides against Psoroptes cuniculi. ResearchGate Publication. [Link]

  • Afaf, G., et al. (n.d.). Derivatization and biological activity studies of 3-chloro-3-chlorosulfenyl spiro tetrahydropyran/tetrahydrothiopyran-4,2. Journal of Sulfur Chemistry. [Link]

  • Jain, A., et al. (2024). Chapter 8: Synthesis, Properties, and Biological Applications of Thiopyrans. Books.

  • Abd El-Moneim, M. I., et al. (1993). Synthesis and cholinergic properties of N-aryl-2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethylamino analogs of ranitidine. Journal of Medicinal Chemistry, 36(24), 3926-32. [Link]

  • Wang, L., et al. (2022). Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review. Frontiers in Pharmacology. [Link]

  • Hari, B. N. V., et al. (2014). Neurological disorders and therapeutics targeted to surmount the blood–brain barrier. International Journal of Nanomedicine, 9, 4975-4991. [Link]

  • Nikolova, S., et al. (2024). Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. Molecules, 29(23), 5711. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted Tetrahydrothiopyrans (THTPs)

Author: BenchChem Technical Support Team. Date: February 2026

Status: ONLINE Operator: Senior Application Scientist Ticket ID: THTP-SYNTH-2024 Subject: Troubleshooting Stereocontrol, Catalyst Poisoning, and Unstable Intermediates

Welcome to the THTP Synthesis Support Hub.

You have reached the Tier 3 Technical Support for sulfur heterocycle construction. This guide addresses the specific chemical engineering and mechanistic challenges associated with Tetrahydrothiopyrans (THTPs) . Unlike their oxygen counterparts (tetrahydropyrans), THTPs present unique difficulties due to the high nucleophilicity of sulfur, the instability of thioaldehyde intermediates, and the "poisonous" nature of sulfur toward transition metals.

Below you will find targeted troubleshooting modules, mechanistic visualizations, and validated protocols.

Module 1: The Prins Cyclization & Thionium Ion Control

User Query: "I am attempting a Prins cyclization to make a 2,4,6-trisubstituted THTP, but I am getting poor diastereoselectivity (cis/trans mixtures) and low yields."

Root Cause Analysis: The reaction likely proceeds via a thionium-ene mechanism.[1][2][3] Unlike the oxocarbenium ion in oxygen-Prins reactions, the thionium ion is larger and more polarizable. Poor selectivity usually stems from:

  • Lewis Acid Mismatch: Strong Lewis acids (TiCl4) can cause ring opening/polymerization.

  • Temperature Fluctuations: The chair-like transition state required for 2,6-cis selectivity is energy-dependent.

  • Thionium Stability: If the thionium intermediate is not trapped quickly by the alkene (ene reaction), it hydrolyzes or polymerizes.

Troubleshooting Steps:

  • Step 1: Switch Lewis Acid. Replace aggressive Lewis acids with Boron Trifluoride Etherate (BF₃·OEt₂) . It provides the optimal balance of activation without degrading the C-S bond.

  • Step 2: Enforce the Chair Transition State. Run the reaction at 0°C to 25°C . High temperatures (>40°C) erode the preference for the equatorial placement of substituents in the transition state.

  • Step 3: Substrate Design. Ensure your homoallylic thiol precursor has a substituent at the C5 position if possible; this "Thorpe-Ingold" effect accelerates ring closure.

Mechanistic Visualization (Thionium-Ene Pathway):

ThioniumMechanism Start Aldehyde + Homoallylic Thiol Complex Lewis Acid Coordination Start->Complex BF3·OEt2 Thionium Thionium Ion Intermediate Complex->Thionium -H2O TS Chair-like Transition State Thionium->TS Intramolecular Ene Rxn Product 2,6-cis-Tetrahydrothiopyran TS->Product Cyclization

Caption: Figure 1. The BF₃·OEt₂-mediated (3,5)-thionium-ene cyclization pathway favoring 2,6-cis stereochemistry.

Module 2: Hetero-Diels-Alder (HDA) & Thioaldehyde Instability

User Query: "I'm trying to use a thioaldehyde in a Hetero-Diels-Alder reaction, but the starting material polymerizes before it reacts with the diene."

Root Cause Analysis: Thioaldehydes are notoriously unstable and oligomerize rapidly. You cannot isolate them. They must be generated in situ and trapped immediately by the diene (e.g., levoglucosenone or substituted butadienes).

Troubleshooting Steps:

  • Solution A: Photochemical Flow Synthesis (Recommended). Instead of batch mixing, use a continuous flow reactor . Irradiate a phenacyl sulfide precursor to generate the thioaldehyde inside the tubing, where it immediately encounters the diene. This minimizes the local concentration of thioaldehyde, preventing self-polymerization.

  • Solution B: The "Bunte Salt" Method. If flow chemistry is unavailable, generate the thioaldehyde from Bunte salts (sodium S-alkyl thiosulfates) using mild base in the presence of the diene.

  • Solution C: Use Thiochalcones. If the specific aldehyde structure is flexible, switch to thiochalcones (aryl-substituted thioketones). These are stable, storable "superdienophiles" that react efficiently with electron-poor dienes.

Data Comparison: Thioaldehyde Generation Methods

MethodPrecursorStabilityYield (Typical)Key Challenge
Direct Thionation Aldehyde + Lawesson's ReagentVery Low< 30%Rapid polymerization
Photochemical Flow Phenacyl sulfidesHigh (Transient)75-90%Requires flow reactor
Bunte Salts Sodium thiosulfatesModerate50-70%Salt removal required
Thiochalcones Chalcones + P₄S₁₀High (Stable)> 85%Limited substrate scope
Module 3: Organocatalytic Cascades (Enantioselectivity)

User Query: "My sulfa-Michael/Aldol cascade is working, but the enantiomeric excess (ee) is stuck at 60%."

Root Cause Analysis: Sulfur is a large atom with diffuse orbitals. It does not engage in hydrogen bonding as tightly as oxygen or nitrogen. Standard organocatalysts (like proline) often fail to orient the sulfur nucleophile rigidly enough for high stereocontrol.

Troubleshooting Steps:

  • Step 1: Switch to Bifunctional Catalysts. Use Squaramide or Thiourea catalysts derived from Cinchona alkaloids. These catalysts possess dual activation modes:

    • The tertiary amine activates the electrophile (e.g., nitroalkene).

    • The squaramide NH groups H-bond to the nucleophile or the intermediate, creating a rigid "chiral pocket."

  • Step 2: Solvent Selection. Avoid polar protic solvents (MeOH, EtOH) which disrupt the H-bonding network of the catalyst. Use Dichloromethane (DCM) or Toluene to maximize catalyst-substrate interaction.

Module 4: Catalyst Poisoning (Post-Synthetic Modifications)

User Query: "I synthesized the THTP ring, but now I cannot hydrogenate the double bond. The Pd/C catalyst dies immediately."

Root Cause Analysis: Sulfur is a classic catalyst poison.[4] The lone pairs on the sulfur atom form strong coordinate covalent bonds with the d-orbitals of Palladium (Pd) or Platinum (Pt), blocking the active sites irreversibly.

Troubleshooting Steps:

  • Fix 1: The "Antidote" Strategy. Add Triphenylphosphine (PPh₃) to the reaction mixture. PPh₃ competes with the substrate sulfur for binding sites on the metal surface, creating a dynamic equilibrium that allows hydrogenation to proceed.

  • Fix 2: High Catalyst Loading. Increase Pd/C loading to 20-50 wt% (vs. substrate). This is "brute force" but effective for small scales.

  • Fix 3: Alternative Reduction. Abandon transition metals. Use Ionic Hydrogenation (Triethylsilane + TFA). This reduces the double bond via a carbocation intermediate and is completely immune to sulfur poisoning.

Validated Protocol: (3,5)-Thionium-Ene Cyclization

Objective: Synthesis of 2,6-cis-disubstituted tetrahydrothiopyrans. Reference: Based on Bondalapati et al., J. Org.[2][3] Chem. (2012).[1][2][5]

Reagents:

  • Aldehyde (1.0 equiv)

  • Homoallylic thiol (e.g., 5-methylhex-4-ene-1-thiol) (1.0 equiv)

  • BF₃[1][2][3]·OEt₂ (1.1 equiv)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DCM (0.1 M concentration relative to aldehyde).

  • Mixing: Add the aldehyde and the homoallylic thiol to the solvent. Stir at 0 °C for 10 minutes.

  • Activation: Dropwise add BF₃·OEt₂ (1.1 equiv) over 5 minutes. Note: The solution may darken slightly.

  • Reaction: Stir at 25 °C (room temp) for 30–45 minutes. Monitor by TLC (stain with KMnO₄ or Anisaldehyde).

  • Quench: Quench carefully with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Expected Outcome:

  • Yield: 75–85%

  • dr (cis:trans): >95:5

Decision Tree: Selecting Your Synthetic Route

Use this flow to determine the correct methodology for your target THTP.

THTP_DecisionTree Start Target THTP Structure Q1 Is the ring saturated? Start->Q1 Branch_Unsat Unsaturated (Dihydrothiopyran) Q1->Branch_Unsat No (Double bond present) Branch_Sat Saturated (Tetrahydrothiopyran) Q1->Branch_Sat Yes (Fully saturated) Q2 Are reactants stable? Branch_Unsat->Q2 Q3 Stereochemistry Required? Branch_Sat->Q3 Method_HDA Hetero-Diels-Alder (Use Thiochalcones) Q2->Method_HDA Stable Precursors Method_Flow Flow Chemistry HDA (In-situ Thioaldehyde) Q2->Method_Flow Unstable (Thioaldehyde) Method_Prins Thionium-Ene Cyclization (BF3·OEt2) Q3->Method_Prins High Diastereoselectivity (cis/trans) Method_Michael Organocatalytic Cascade (Squaramide Catalyst) Q3->Method_Michael High Enantioselectivity (ee)

Caption: Figure 2. Strategic decision matrix for selecting the optimal THTP synthesis pathway.

References
  • Bondalapati, S., Gogoi, P., Indukuri, K., & Saikia, A. K. (2012).[3] Diastereoselective Synthesis of Substituted Tetrahydrothiopyrans via (3,5)-Thionium–Ene Cyclization Reaction. The Journal of Organic Chemistry, 77(5), 2508–2512. Link

  • Mondal, B., Balha, M., & Pan, S. C. (2018).[6] Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – A European Journal, 24(69). Link

  • Bhanja, C., Jena, S., Nayak, S., & Mohapatra, S. (2012). Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines.[5] Beilstein Journal of Organic Chemistry, 8, 1668–1694. Link

  • Sobotta, F. H., & Ley, S. V. (2020). Continuous Flow Synthesis of 2H-Thiopyrans via thia-Diels–Alder Reactions of Photochemically Generated Thioaldehydes. European Journal of Organic Chemistry. Link

  • Luo, Y., & Feng, X. (2014). Triphenylphosphine as Efficient Antidote for the Sulfur-Poisoning of the Pd/C Hydrogenation Catalyst.[7] Advanced Materials Research. Link

Sources

Technical Support Center: Stability of 2-(Tetrahydrothiopyran-4-yl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(Tetrahydrothiopyran-4-yl)ethylamine. This document provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound. The guidance herein is based on established principles of pharmaceutical stability testing and the known reactivity of its constituent functional groups: a primary amine and a cyclic thioether.

Troubleshooting Guide: Investigating Unexpected Degradation

Encountering unexpected degradation of this compound can be a significant setback in research and development. This guide provides a systematic approach to identifying the root cause of instability and implementing corrective actions.

Initial Observation: Loss of Purity or Appearance of Unknown Peaks in Chromatography

Question: My recent analysis of a batch of this compound shows a decrease in the main peak area and the emergence of new, unidentified peaks. What are the likely causes and how should I investigate?

Answer:

The presence of new peaks alongside a decrease in the parent compound's peak strongly suggests degradation. The dual functionality of this compound—a primary amine and a thioether—presents several potential degradation pathways. The most common culprits are oxidation, hydrolysis, and photolytic degradation. A systematic investigation, often referred to as a forced degradation study, is the most effective way to identify the degradation products and their formation mechanisms.[1][2]

A forced degradation study intentionally subjects the compound to stress conditions to predict long-term stability and develop a stability-indicating analytical method.[3][4] The goal is to induce a small amount of degradation, typically in the range of 5-20%, to ensure that the degradation products can be reliably detected and resolved from the parent compound.[5]

Experimental Workflow for a Forced Degradation Study

The following diagram outlines a typical workflow for a forced degradation study, which can be adapted to investigate the specific stability issues of this compound.

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation Prep Prepare solutions of This compound in appropriate solvents Acid Acid Hydrolysis (e.g., 0.1M HCl, heat) Prep->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH, heat) Prep->Base Expose to Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose to Thermal Thermal Stress (e.g., 60-80°C) Prep->Thermal Expose to Photo Photolytic Stress (UV/Vis light) Prep->Photo Expose to HPLC HPLC Analysis with UV/MS detection Acid->HPLC Analyze samples at time intervals Base->HPLC Analyze samples at time intervals Oxidation->HPLC Analyze samples at time intervals Thermal->HPLC Analyze samples at time intervals Photo->HPLC Analyze samples at time intervals Characterize Characterize Degradants (e.g., LC-MS/MS, NMR) HPLC->Characterize If degradation observed Assess Assess Degradation Pathways and Propose Structures Characterize->Assess Optimize Optimize Storage and Handling Conditions Assess->Optimize

Caption: Workflow for a forced degradation study.

Specific Troubleshooting Steps and Potential Degradation Pathways

1. Oxidative Degradation

  • Problem: A significant loss of the parent compound is observed, especially when exposed to air or in the presence of oxidizing agents.

  • Causality: The thioether moiety in the tetrahydrothiopyran ring is susceptible to oxidation.[6] The sulfur atom can be oxidized to a sulfoxide and further to a sulfone.[3][7] This is often one of the most common degradation pathways for sulfur-containing compounds.

  • Troubleshooting Protocol:

    • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Add a small amount of an oxidizing agent, such as 3% hydrogen peroxide.[8]

    • Analyze the sample by HPLC-UV/MS at various time points (e.g., 0, 2, 4, 8, 24 hours) at room temperature.

    • Look for new peaks with mass-to-charge ratios corresponding to the addition of one oxygen atom (M+16, for the sulfoxide) and two oxygen atoms (M+32, for the sulfone).

  • Preventative Measures: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[7] Avoid sources of peroxide contamination in solvents.

2. Hydrolytic Degradation (Acidic and Basic Conditions)

  • Problem: Degradation is observed in aqueous solutions, particularly at non-neutral pH.

  • Causality: While the core structure is generally stable to hydrolysis, extreme pH conditions can sometimes catalyze ring-opening or other reactions, especially at elevated temperatures. Primary amines can also participate in degradation reactions in aqueous media.[9][10]

  • Troubleshooting Protocol:

    • Prepare separate solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous media.

    • Heat the solutions at an elevated temperature (e.g., 60-80°C) and analyze samples at various time points.[3]

    • Analyze by HPLC-UV/MS to detect any new degradation products.

  • Preventative Measures: Maintain solutions at a neutral pH whenever possible. If the application requires an acidic or basic environment, conduct experiments at lower temperatures and for shorter durations to minimize degradation.

3. Photolytic Degradation

  • Problem: The compound degrades when exposed to light.

  • Causality: Many organic molecules can absorb UV or visible light, leading to photochemical reactions. Functional groups like amines and sulfides can be susceptible to photolytic degradation.[3]

  • Troubleshooting Protocol:

    • Expose a solution of the compound to a controlled light source that provides both UV and visible light, as specified in ICH guidelines (e.g., 1.2 million lux hours and 200 watt-hours/square meter).[3]

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples by HPLC to determine the extent of degradation.

  • Preventative Measures: Store the compound in amber vials or protect it from light by other means (e.g., wrapping containers in aluminum foil).[7]

Potential Degradation Pathways Diagram

Degradation_Pathways cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic/Other Pathways cluster_photolysis Photolytic Pathway Parent This compound Sulfoxide Sulfoxide Derivative (M+16) Parent->Sulfoxide [O] Hydrolysis_Product Potential Ring-Opened or Other Products Parent->Hydrolysis_Product H+/OH-, Heat Photo_Product Photodegradants Parent->Photo_Product hv (Light) Sulfone Sulfone Derivative (M+32) Sulfoxide->Sulfone Further Oxidation

Caption: Potential degradation pathways for the compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on the chemical structure, it is recommended to store this compound in a cool, dry place, protected from light and air.[7] For long-term storage, refrigeration (2-8°C) in a tightly sealed container under an inert atmosphere (argon or nitrogen) is advisable to minimize oxidative degradation.

Q2: My compound is a liquid at room temperature. Does this affect its stability?

A2: The physical form (solid vs. liquid) can influence stability. Liquids may have greater molecular mobility, potentially leading to faster degradation rates compared to a stable crystalline solid. If the compound is hygroscopic, its liquid state may facilitate the absorption of atmospheric moisture, which could be a factor in hydrolytic degradation.[7]

Q3: What analytical method is best suited for stability studies of this compound?

A3: A stability-indicating analytical method is crucial.[3] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common and effective technique.[11] Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended, as it provides mass information that is invaluable for identifying unknown degradation products.[12]

Q4: How do I develop a stability-indicating HPLC method?

A4: A stability-indicating method must be able to separate the parent compound from all potential degradation products and impurities. To develop such a method, you should use samples from your forced degradation studies. The goal is to achieve baseline resolution between the peak for this compound and all other peaks. This often involves screening different columns, mobile phase compositions (e.g., varying the organic modifier and pH), and gradient profiles.

Q5: Are there any known incompatibilities for this compound?

Q6: What is the typical shelf-life of this compound?

A6: The shelf-life, or retest period, must be determined experimentally through long-term stability studies under defined storage conditions.[14][15] Accelerated stability studies, where the compound is stored at elevated temperature and humidity (e.g., 40°C / 75% RH), can be used to predict the shelf-life and support initial product development.[13]

Summary of Key Stability Parameters

ParameterPotential IssueRecommended Action
Oxidation Formation of sulfoxide and sulfoneStore under inert gas (Ar, N₂); Avoid peroxides.
Hydrolysis Degradation in acidic or basic solutionsMaintain neutral pH; Use low temperatures for non-neutral solutions.
Photostability Degradation upon exposure to lightStore in amber containers or protect from light.
Temperature Increased degradation rate at higher temperaturesStore at recommended cool temperatures (e.g., 2-8°C).

References

  • Chemistry Learner. (2025, September 25). Thioether: Structure, Formula, Synthesis, and Examples. Available from: [Link]

  • Ensuring Pharmaceutical Quality: Stability Indicating Methods and Forced Degradation Studies- A Review. (2025, July 2). International Journal of Research in Pharmaceutical Sciences and Technology. Available from: [Link]

  • Orhan, H., Vermeulen, N. P., Sahin, G., & Commandeur, J. N. (2001). Characterization of thioether compounds formed from alkaline degradation products of enflurane. Anesthesiology, 95(1), 165-175. Available from: [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Available from: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Available from: [Link]

  • Forced Degradation – A Review. (2022, November 30). Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). ResolveMass. Available from: [Link]

  • Stability indicating study by using different analytical techniques. (2023, December). International Journal of Scientific Development and Research. Available from: [Link]

  • Handling thiols in the lab. (2013, October 4). Reddit. Available from: [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259. Available from: [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025, November 1). ResearchGate. Available from: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. (2022, April 15). LCGC. Available from: [Link]

  • Thioethers – Knowledge and References. Taylor & Francis Online. Available from: [Link]

  • Ethylamine-driven amination of organic particles: mechanistic insights via key intermediates identification. (2025, December 15). Atmospheric Chemistry and Physics. Available from: [Link]

  • STABILITY STUDIES: A REVIEW. (2017, August 24). ResearchGate. Available from: [Link]

  • Gagne, S., & Levesque, A. (2008). Sampling and analytical methodology development for the determination of primary and secondary low molecular weight amines in ambient air. Journal of Environmental Monitoring, 10(4), 507-514. Available from: [Link]

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2036. Available from: [Link]

  • Emissions and formation of degradation products in amine-based carbon capture plants. FORCE Technology. Available from: [Link]

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available from: [Link]

  • Stability Toolkit for the Appraisal of Bio/Pharmaceuticals' Level of Endurance (STABLE) as a Framework and Software to Evaluate the Stability of Pharmaceuticals. (2025, July 18). MDPI. Available from: [Link]

  • stability testing of new pharmaceutical drug products. (2022, February 15). Indo American Journal of Pharmaceutical Sciences. Available from: [Link]

  • stability of pharmaceutical preparations. (2023, June 14). MINAR International Journal of Applied Sciences and Technology. Available from: [Link]

  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. College of Saint Benedict and Saint John's University Digital Commons. Available from: [Link]

  • Eide-Haugmo, I., et al. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 60(2), 993-1006. Available from: [Link]

  • Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture. SciSpace. Available from: [Link]

  • Synthesis of 2-[2-isopropyl-4-(o-methoxyphenyl)-tetrahydropyran-4-yl]amine and its reaction with aromatic aldehydes. (2025, August 7). ResearchGate. Available from: [Link]

Sources

side-product formation in 2-(Tetrahydrothiopyran-4-yl)ethylamine reactions

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Side-Product Formation & Reaction Optimization Ticket ID: CHEM-SUP-THIO-004 Status: Open Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The "Janus" Molecule

Welcome to the technical guide for 2-(Tetrahydrothiopyran-4-yl)ethylamine . This building block presents a classic "Janus" conflict in medicinal chemistry:

  • The Amine (Target): A primary amine intended for amide coupling, reductive amination, or nucleophilic substitution.

  • The Thioether (The Saboteur): A cyclic sulfide that is highly susceptible to oxidation, alkylation, and metal coordination.

The Core Problem: Most side-products arise because the sulfur atom acts as a "soft" nucleophile or a catalyst poison, interfering with reactions intended for the "hard" nitrogen nucleophile.

Diagnostic Dashboard: Identify Your Side-Product

Use this table to match your analytical data (LCMS/NMR) to the likely side-product.

Observation (LCMS/NMR)Probable Side ProductRoot CauseSeverity
M+16 or M+32 Sulfoxide / Sulfone Peroxides in solvent (THF/Ether) or air oxidation.[1]🔴 Critical
Reaction Stalled (0% Conv.) Catalyst Poisoning Sulfur coordinating to Pd/Pt/Ni catalyst.🔴 Critical
M + Alkyl Group (on S) Sulfonium Salt S-alkylation (competition with N-alkylation).[1]🟠 Moderate
M + M (Dimer) Urea/Imine Dimer

uptake (air) or condensation.
🟡 Low

Module 1: The "M+16" Ghost (Unwanted Oxidation)

The Issue

You are attempting an amide coupling or reductive amination, but LCMS shows a major peak at M+16 (Sulfoxide) or M+32 (Sulfone) .

The Mechanism

The tetrahydrothiopyran sulfur is electron-rich.[2] It reacts faster with trace oxidants than the amine does. The most common culprit is peroxides present in uninhibited ethers (THF, Dioxane, Diethyl Ether).

Visual Pathway (S-Oxidation)

OxidationPathway Start Starting Material (Thioether) Sulfoxide Side Product A (Sulfoxide M+16) Chiral Center Created Start->Sulfoxide Fast Oxidation Oxidant Trace Peroxides (in THF/Ether) Oxidant->Sulfoxide Sulfone Side Product B (Sulfone M+32) Irreversible Sulfoxide->Sulfone Slow Over-Oxidation

Figure 1: Stepwise oxidation of the thiopyran ring.[1] Note that sulfoxide formation creates a new chiral center, often splitting NMR signals.

Troubleshooting Protocol: Peroxide Scavenging

Goal: Eliminate oxidant sources before adding the amine.

  • Solvent Check: Do not trust the label. Test your THF/Ether with a peroxide test strip (Quantofix or similar).

    • Acceptable: < 5 ppm.

    • Critical: > 10 ppm requires distillation or replacement.

  • The "Scavenger" Wash (Pre-Reaction):

    • If you must use a suspicious solvent, wash the organic phase with 10% Sodium Thiosulfate (

      
      )  or Sodium Bisulfite (
      
      
      
      )
      before adding the catalyst or coupling reagent.
  • Antioxidant Additive:

    • Add BHT (Butylated hydroxytoluene) at 0.1 mol% to the reaction mixture. It acts as a radical sink and protects the sulfur.

Module 2: The "Dead Reaction" (Catalyst Poisoning)

The Issue

You are running a hydrogenation (e.g., Cbz-deprotection) or a Buchwald-Hartwig coupling.[1] The reaction sits at 0% conversion despite high temperature and pressure.

The Mechanism

The sulfur atom has lone pairs that bind irreversibly to empty d-orbitals on transition metals (Pd, Pt, Rh). This "poisons" the catalyst surface, blocking the active sites required for


 or aryl halide activation.
Decision Tree: Overcoming Poisoning

CatalystFix Problem Reaction Stalled (Pd/Pt Catalyst) Check Is Sulfur Protected? Problem->Check No No (Free Thioether) Check->No Yes Yes (Sulfone/Oxidized) Check->Yes If S is oxidized to SO2, it does not poison Pd Sol1 Option A: Switch Metal Use Pd(OH)2 (Pearlman's) More resistant to S-poisoning No->Sol1 Sol2 Option B: Overload Catalyst Increase loading to 10-20 mol% (Sacrificial poisoning) No->Sol2 Sol3 Option C: Chemical Alternative Use Acidic Deprotection (TFA/HBr) or Transfer Hydrogenation No->Sol3 Proceed Check other parameters (Ligand/Base) Yes->Proceed

Figure 2: Strategic decision making for metal-catalyzed reactions in the presence of thioethers.

Recommended Protocol: The "Pearlman" Switch

Standard Pd/C often fails. Pearlman’s Catalyst (


)  is historically more robust for sulfur-containing substrates.[1]
  • Solvent: Methanol or Ethanol (degassed).

  • Catalyst: 20 wt% loading of

    
     (wet).
    
  • Additive: Add 1-2 equivalents of HCl or Acetic Acid .

    • Why? Protonating the amine prevents it from also coordinating to the metal, and acidic conditions often weaken the S-Pd interaction.

  • Pressure: Increase

    
     pressure to 50-100 psi (standard balloons often fail).
    

Module 3: Selectivity (N-Alkylation vs. S-Alkylation)

The Issue

When reacting with alkyl halides (e.g., Methyl Iodide), you get a mixture of N-alkylated product and S-alkylated sulfonium salts .[1]

The Science (HSAB Theory)
  • Nitrogen: Hard nucleophile. Prefers "hard" electrophiles (Carbonyls,

    
    ).
    
  • Sulfur: Soft nucleophile. Prefers "soft" electrophiles (Alkyl iodides, Michael acceptors).

Optimization Table
VariableTo Favor N-Reaction (Target)To Favor S-Reaction (Avoid)
Solvent Protic (MeOH, EtOH) - Solvates the anion, leaving N free.[1]Polar Aprotic (DMF, DMSO) - Enhances S-nucleophilicity.[1]
Base Organic Bases (DIPEA, TEA)Inorganic Bases (

, CsF)
Electrophile Acyl Chlorides, NHS-EstersAlkyl Iodides, Bromides
Temperature Low (

)
High (Reflux)

Pro Tip: If you must do an alkylation, consider protecting the sulfur first (as a sulfoxide), performing the chemistry, and then reducing it back (though reduction is difficult). Alternatively, use Reductive Amination (Aldehyde + NaBH(OAc)3) instead of direct alkylation, as it is highly chemoselective for Nitrogen.

Frequently Asked Questions (FAQ)

Q: How should I store this compound? A: Store as the Hydrochloride (HCl) salt .[1] The free base is an oil that oxidizes rapidly in air. The HCl salt is a stable solid. Store under Argon at -20°C.

Q: Can I use mCPBA to make the sulfone intentionally? A: Yes, but you must protect the amine first (e.g., Boc-protection). mCPBA will oxidize the primary amine to an N-oxide or nitro compound if left unprotected.[1]

  • Protocol: Amine -> Boc-Amine -> mCPBA (2.5 eq) -> Boc-Sulfone -> TFA Deprotection.[1]

Q: I see a "dimer" in my LCMS. What is it? A: If the mass is


 (approx), it is likely a Urea  linkage formed by the amine reacting with atmospheric 

during workup. Ensure your workup is acidic or keep the fraction under

.

References

  • Thioether Oxidation: Drabowicz, J., et al. "Oxidative conversions of organic sulfur compounds." Organic Sulfur Chemistry, CRC Press. (General reference for S-oxidation mechanisms).

  • Catalyst Poisoning: Maxted, E. B.[3] "The Poisoning of Metallic Catalysts."[3] Advances in Catalysis, Vol 3, 1951. (Foundational text on S-poisoning of Pd/Pt). Link

  • Amide Coupling: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chem. Soc. Rev., 2009, 38, 606-631. (Discusses side reactions with sensitive functional groups). Link

  • HSAB Theory: Pearson, R. G. "Hard and Soft Acids and Bases." J. Am. Chem. Soc., 1963, 85, 22, 3533–3539. (Explains N vs S selectivity). Link

Disclaimer: This guide is for research purposes only. Always consult SDS and perform a risk assessment before handling thiopyran derivatives.

Sources

Technical Support Center: Optimizing Reaction Conditions for Tetrahydrothiopyran-4-one Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Tetrahydrothiopyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guides, and frequently asked questions (FAQs) to ensure successful and optimized synthesis of this key heterocyclic ketone.

Introduction

Tetrahydrothiopyran-4-one is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through a Dieckmann condensation of a dialkyl 3,3'-thiodipropionate followed by hydrolysis and decarboxylation, is a robust method but can present challenges.[1][2] This guide will walk you through the critical aspects of this synthesis, from understanding the reaction mechanisms to troubleshooting common issues and optimizing your reaction conditions for maximal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing Tetrahydrothiopyran-4-one?

The most prevalent and well-established method is a two-step process starting with the Dieckmann condensation of a dialkyl 3,3'-thiodipropionate, such as dimethyl 3,3'-thiodipropionate.[1][3] This intramolecular cyclization forms a β-keto ester intermediate, methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. The subsequent step involves the hydrolysis of the ester and decarboxylation of the resulting β-keto acid to yield the final product, Tetrahydrothiopyran-4-one.[3][4] This route is favored for its use of readily available starting materials and its scalability.[1][2]

Q2: Are there alternative synthesis routes available?

Yes, several novel methods have been developed for the synthesis of Tetrahydrothiopyran-4-one and its derivatives. These can offer advantages in terms of stereoselectivity or functional group tolerance. Some notable examples include:

  • Rhodium-Catalyzed [4+1] Cycloaddition: This method provides an efficient route to functionalized Tetrahydrothiopyran-4-ones.[3]

  • Phase-Transfer Catalyzed Diastereoselective Synthesis: This approach allows for the controlled synthesis of specific stereoisomers of substituted Tetrahydrothiopyran-4-ones.[3]

While these methods are powerful, the classical Dieckmann condensation route remains the most common for the parent compound due to its cost-effectiveness and straightforward procedure.

Q3: What are the critical parameters to control during the Dieckmann condensation step?

The Dieckmann condensation is the key C-C bond-forming step and its success hinges on several critical parameters:

  • Base Selection and Stoichiometry: A strong, non-nucleophilic base is essential. Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly used.[1][2] At least one full equivalent of a strong, dry base is necessary to drive the reaction to completion.

  • Anhydrous Conditions: The presence of moisture will quench the strong base and hydrolyze the ester starting material, leading to low or no yield. Therefore, the use of anhydrous solvents and thoroughly dried starting materials and glassware is crucial.

  • Solvent Choice: Anhydrous aprotic solvents like tetrahydrofuran (THF) or toluene are typically used to prevent quenching of the base and the enolate intermediate.[1][2]

  • Temperature Control: The reaction is often exothermic. Maintaining a consistent and controlled temperature is vital to prevent side reactions.[1]

  • Reaction Concentration: High dilution can favor the desired intramolecular Dieckmann condensation over competing intermolecular Claisen condensation, which can lead to polymeric byproducts.[1]

Q4: What are the main challenges in the decarboxylation step?

The primary challenges during the decarboxylation of the β-keto ester intermediate include:

  • Controlling the Rate of CO2 Evolution: Rapid heating can lead to a vigorous and potentially hazardous evolution of carbon dioxide gas. Gradual heating and ensuring adequate reactor headspace are necessary for safe operation.[2]

  • Ensuring Complete Reaction: Incomplete decarboxylation will result in contamination of the final product with the β-keto acid or ester intermediate, which can complicate purification.[2]

  • Minimizing Byproduct Formation: At elevated temperatures, side reactions such as thermal decomposition can occur, reducing the overall yield and purity of the desired product.[2]

Troubleshooting Guides

Problem 1: Low or No Yield of Tetrahydrothiopyran-4-one

A low yield of the final product can originate from issues in either the Dieckmann condensation or the decarboxylation step. A systematic approach is required to diagnose the root cause.

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low Yield of Tetrahydrothiopyran-4-one check_step1 Analyze Crude Product of Dieckmann Condensation (Step 1) (e.g., by GC-MS, NMR) start->check_step1 step1_ok Is the β-keto ester (methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate) the major product? check_step1->step1_ok step1_fail Troubleshoot Dieckmann Condensation step1_ok->step1_fail No step2_fail Troubleshoot Decarboxylation step1_ok->step2_fail No end Optimized Yield step1_ok->end Yes, but final yield is low step1_fail->end step2_fail->end dieckmann_condensation_workflow reagents Dimethyl 3,3'-thiodipropionate Sodium Hydride (60% in mineral oil) Anhydrous THF setup Assemble oven-dried glassware under an inert atmosphere (N₂ or Ar). Add NaH and anhydrous THF to the reaction flask. reagents->setup addition Add a solution of dimethyl 3,3'-thiodipropionate in anhydrous THF dropwise to the stirred NaH suspension at room temperature. setup->addition reaction Heat the reaction mixture to reflux for 1-2 hours. Monitor for cessation of H₂ evolution. addition->reaction quench Cool the reaction to room temperature. Carefully quench by slow addition of dilute HCl until pH 6-7. reaction->quench workup Extract with an organic solvent (e.g., CH₂Cl₂). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. quench->workup product Crude Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate workup->product

Caption: Workflow for the Dieckmann condensation.

Detailed Procedure:

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 4.0 g, 100 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) under an inert atmosphere, add a solution of dimethyl 3,3'-thiodipropionate (20.6 g, 100 mmol) in anhydrous THF (50 mL) dropwise at room temperature. [3]2. After the addition is complete, heat the reaction mixture to reflux for 1 hour. [3]3. Cool the mixture to room temperature and then carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is between 6 and 7. [3]4. Extract the aqueous layer with dichloromethane (3 x 100 mL). [3]5. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate. [3]

Step 2: Hydrolysis and Decarboxylation - Synthesis of Tetrahydrothiopyran-4-one

decarboxylation_workflow start_material Crude Methyl tetrahydro-4-oxo-2H-thiopyran-3-carboxylate reaction_setup Suspend the crude intermediate in 10% aqueous H₂SO₄. start_material->reaction_setup reflux Heat the mixture to reflux for 4 hours. Monitor for CO₂ evolution. reaction_setup->reflux workup_extraction Cool to room temperature. Extract with an organic solvent (e.g., diethyl ether). reflux->workup_extraction workup_wash Wash the combined organic extracts with saturated NaHCO₃ solution and brine. Dry over anhydrous MgSO₄. workup_extraction->workup_wash purification Concentrate under reduced pressure. Purify the crude product by vacuum distillation. workup_wash->purification final_product Pure Tetrahydrothiopyran-4-one purification->final_product

Sources

Technical Support Center: A Troubleshooting Guide for Grignard Reactions with Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for Grignard reactions involving thiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into one of synthetic chemistry's most versatile, yet challenging, reactions. As Senior Application Scientists, we understand that success lies in anticipating and overcoming experimental hurdles. This resource is structured as a series of practical, question-and-answer troubleshooting guides to address the specific issues you may encounter.

Part 1: Grignard Reagent Formation - The Initiation Challenge

The formation of the thienyl-Grignard reagent is the most critical and often problematic step, particularly with less reactive halides like 3-bromothiophene.[1] Failure at this stage is common, but systematic troubleshooting can lead to success.

Question 1: My Grignard reaction with bromothiophene fails to initiate or proceeds with very low yield. What's going wrong?

Answer: This is a classic issue rooted in the high sensitivity of Grignard reagents and the passivity of magnesium metal. Several factors are likely at play.

Core Cause 1: Inactive Magnesium Surface Magnesium turnings are typically coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the organohalide from accessing the reactive metal surface.[1][2]

  • Solution: Magnesium Activation. The MgO layer must be disrupted. Several methods are effective, and the choice may depend on the scale and sensitivity of your reaction.[3]

    | Activation Method | Procedure | Key Considerations | | :--- | :--- | :--- | | Iodine | Add a single, small crystal of iodine to the flask containing magnesium turnings. Gently warm the flask with a heat gun until the purple vapor is observed and subsequently dissipates.[1] | A simple and widely used method. The disappearance of the iodine color indicates an activated surface.[1] | | 1,2-Dibromoethane (DBE) | Add a few drops of DBE to the magnesium suspension in your anhydrous solvent. The reaction initiates to form ethylene gas and MgBr₂, cleaning the surface.[2][4] | Highly effective. The evolution of gas (ethylene) is a clear indicator of activation. The byproducts are generally non-interfering.[2] | | Mechanical Agitation | In a dry flask, vigorously stir the magnesium turnings under an inert atmosphere for several hours before adding the solvent and halide. | This physically grinds the turnings, exposing fresh metal surfaces. It is a clean method but can be time-consuming. | | "Entrainment Method" | First, form a more reactive Grignard reagent (e.g., from a small amount of 1,2-dibromoethane) to clean and activate the magnesium surface before adding the main thiophene halide.[5] | This is a very reliable method for particularly stubborn reactions. |

Core Cause 2: Presence of Moisture or Protic Impurities Grignard reagents are exceptionally strong bases and will be rapidly quenched by even trace amounts of acidic protons from sources like water, alcohols, or atmospheric moisture.[6][7] This acid-base reaction is significantly faster than the desired reagent formation, leading to the formation of thiophene via protonolysis and a complete failure of the subsequent coupling step.[8][9]

  • Solution: Rigorous Anhydrous Technique.

    • Glassware: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at >120 °C for several hours, and then cooled under a stream of dry, inert gas (Nitrogen or Argon).[1]

    • Solvents: Use freshly distilled, anhydrous solvents. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are standard and must be appropriately dried before use.[3]

    • Inert Atmosphere: The entire reaction, from setup to quench, must be conducted under a positive pressure of an inert gas.[10]

Troubleshooting Workflow: Grignard Initiation Failure

Below is a logical workflow to diagnose and solve initiation problems.

G start Reaction Not Initiating check_dry Are all glassware and solvents rigorously anhydrous? start->check_dry check_dry->start No, re-dry everything check_mg Was the magnesium activated prior to halide addition? check_dry->check_mg Yes check_mg->start No, activate Mg initiation_method How is initiation being attempted? check_mg->initiation_method Yes slow_addition Is a small portion of the halide solution added first? initiation_method->slow_addition slow_addition->initiation_method No, add ~10% of halide and observe gentle_heat Has gentle warming been applied? slow_addition->gentle_heat Yes, added neat or small concentrated amount success Reaction Initiates gentle_heat->success Yes, initiation observed failure Persistent Failure: Consider Alternative Methods gentle_heat->failure No, still no reaction G cluster_0 Desired Pathway: Cross-Coupling cluster_1 Side Reaction: Homocoupling ThMgBr Thienyl-MgBr Catalyst Catalyst (e.g., Ni(dppp)Cl₂) ThMgBr->Catalyst E_plus Electrophile (e.g., R'-X) E_plus->Catalyst Product Desired Product (Thienyl-R') Catalyst->Product Reductive Elimination ThMgBr2 Thienyl-MgBr Byproduct Homocoupled Byproduct (Thienyl-Thienyl) ThMgBr2->Byproduct ThBr Thienyl-Br (Unreacted) ThBr->Byproduct

Caption: Competing pathways for a thiophene Grignard reagent.

Part 3: Advanced & Alternative Strategies

For particularly challenging substrates or those with sensitive functional groups, standard Grignard conditions may be insufficient. Modern organometallic chemistry offers powerful alternatives.

Question 4: My thiophene derivative contains a sensitive functional group (e.g., an ester or nitrile) and does not survive standard Grignard formation. What are my options?

Answer: This is a common limitation. The high basicity and nucleophilicity of standard Grignard reagents restrict their use with many functional groups. [11]Fortunately, specialized reagents and techniques can overcome this.

  • Solution 1: Halogen-Magnesium Exchange with "Turbo" Grignards. Reagents like isopropylmagnesium chloride complexed with lithium chloride (i-PrMgCl·LiCl), often called "Turbo Grignards," can perform a halogen-magnesium exchange reaction at low temperatures (e.g., -78 °C to 0 °C). [12][13]This allows for the formation of the thienyl Grignard reagent under much milder conditions than the classical method, preserving many sensitive functional groups. [14]The presence of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its solubility and reactivity. [13][15]

  • Solution 2: Deprotonation with Knochel-Hauser Bases. Instead of forming the Grignard from a halothiophene, you can directly deprotonate the thiophene ring using a highly reactive but non-nucleophilic base. A mixed Mg/Li amide base like TMPMgCl·LiCl (chloromagnesium 2,2,6,6-tetramethylpiperidide lithium chloride) is highly effective for the regioselective deprotonation of thiophenes and other aromatics, even in the presence of sensitive groups. [12][16]

  • Solution 3: Lithium-Halogen Exchange. For some applications, using an organolithium reagent (like n-BuLi or t-BuLi) at very low temperatures (-78 °C) to perform a lithium-halogen exchange is a viable route to the organometallic intermediate. [3]However, thienyllithium reagents can be unstable and may undergo ring-opening if not handled correctly. [17]

Part 4: Experimental Protocols

Protocol 1: General Procedure for the Formation of 3-Thienylmagnesium Bromide [1] This protocol outlines a standard laboratory procedure for preparing the Grignard reagent from 3-bromothiophene.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • 3-Bromothiophene (1.0 equivalent)

  • Iodine (one small crystal) or 1,2-Dibromoethane (a few drops)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Setup: Place the magnesium turnings into a three-necked, flame-dried round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel. The entire system must be under a positive pressure of dry nitrogen or argon. [1]2. Activation: Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun until purple iodine vapors are observed. Continue gentle warming until the color dissipates, indicating the magnesium surface is active. [1]3. Initiation: In the dropping funnel, prepare a solution of 3-bromothiophene in anhydrous THF. Add a small portion (approx. 5-10%) of this solution to the activated magnesium suspension. The reaction mixture should become cloudy and may begin to gently reflux, indicating initiation. [10]4. Addition: Once initiation is confirmed, add the remaining 3-bromothiophene solution dropwise from the funnel at a rate that maintains a gentle, controlled reflux. External cooling (e.g., a water bath) may be necessary to control the exotherm. [3]5. Completion: After the addition is complete, continue to stir the mixture. It may be gently heated to reflux for an additional 1-2 hours to ensure all the magnesium has been consumed. The resulting cloudy, grey-to-brown solution is your Grignard reagent, ready for use. [1][3]

References

  • SATHEE. Chemistry Grignard Reaction Mechanism. [Link]

  • Organic Chemistry Portal. Deprotonation of thiophenes using lithium magnesates. [Link]

  • ResearchGate. Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. [Link]

  • Lund University. Synthetic Uses of Ring-Opening and Cycloaddition Reactions of Thiophene-1,1-Dioxides. [Link]

  • ACS Publications. 3-Substituted Thiophenes. XI. Abnormal Products from 3-Thenyl Grignard Reagents. [Link]

  • RSC Publishing. ChemComm. [Link]

  • National Center for Biotechnology Information. Design and synthesis of hybrid cyclophanes containing thiophene and indole units via Grignard reaction, Fischer indolization and ring-closing metathesis as key steps. [Link]

  • University of Texas at Dallas. The Grignard Reaction. [Link]

  • ResearchGate. Convenient Method for the Preparation of the 2-Methyl Thiophen-3-yl Magnesium Bromide Lithium Chloride Complex and Its Application to the Synthesis of 3-Substituted 2-Methylthiophenes. [Link]

  • UNL Digital Commons. preparation of highly reactive magnesium and its application to organic syntheses (grignard, tosylates, nitriles). [Link]

  • ResearchGate. Can the 3-thiophenyl magnesium bromide be synthesized by simple grignard method?. [Link]

  • ACS Publications. Ring Scission During Formation of the Grignard Reagent from 3-Methyl-2-(chloromethyl)-thianaphthene. Ring Closure of o-(α-Methylallenyl)-thiophenol. [Link]

  • ACS Publications. The Grignard Reagents. [Link]

  • ResearchGate. How can I prepare the thiophene magnesium bromide and hydroxy methyl thiophene?. [Link]

  • RSC Publishing. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. [Link]

  • Scribd. Grignard Reagents and Acid Reactions. [Link]

  • Reddit. Grignard Formation - Troubleshooting and Perfecting. [Link]

  • The Chemical Reaction Database. Grignards on lithium. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • RSC Publishing. Green Chemistry. [Link]

  • Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • Reddit. Troubleshooting my grignard reactions. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

  • Chemistry Steps. Grignard Reaction in Organic Synthesis with Practice Problems. [Link]

Sources

Technical Support Center: Managing Impurities in Large-Scale Synthesis of Tetrahydrothiopyran-4-ylamine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the large-scale synthesis of Tetrahydrothiopyran-4-ylamine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for identifying, controlling, and mitigating impurities during the manufacturing process. The guidance herein is based on established chemical principles and process optimization strategies to ensure the highest quality of the final active pharmaceutical ingredient (API).

Frequently Asked Questions (FAQs)

Q1: What is the most common large-scale synthesis route for Tetrahydrothiopyran-4-ylamine, and what are its primary impurity concerns?

A1: The most industrially prevalent route is the two-step synthesis starting from Tetrahydrothiopyran-4-one. This involves:

  • Oximation: Reaction of the ketone with hydroxylamine to form Tetrahydrothiopyran-4-one oxime.

  • Reduction: Catalytic hydrogenation of the oxime to yield the desired primary amine, Tetrahydrothiopyran-4-ylamine.

The primary impurity concerns arise from the reduction step. Incomplete reduction can leave residual oxime, while over-reduction or side reactions can generate other species. The quality of the starting ketone is also critical; impurities in the Tetrahydrothiopyran-4-one, such as those from its own synthesis via Dieckmann condensation, can carry through the process.[1][2]

Q2: What are the typical specifications for Tetrahydrothiopyran-4-ylamine purity in a pharmaceutical setting?

A2: While specifications are product-specific, a typical purity requirement for an API intermediate like Tetrahydrothiopyran-4-ylamine is ≥98% as measured by HPLC.[3] Specific impurities are often controlled at much lower levels, with reporting thresholds typically around 0.05% and identification thresholds at 0.10%, in line with ICH Q3A guidelines. Genotoxic impurities have much stricter limits, often in the parts-per-million (ppm) range.

Q3: Which analytical techniques are most effective for impurity profiling of Tetrahydrothiopyran-4-ylamine?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling.[4][5][6]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying the main component and known/unknown impurities. A reverse-phase method with UV detection is common.[4][6][7]

  • Gas Chromatography (GC): Primarily used for identifying and quantifying volatile impurities, such as residual solvents.[4][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Crucial for the identification of unknown impurities by providing molecular weight information.[6][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, which is invaluable for definitively characterizing unknown impurities that have been isolated.[4][6]

Q4: How can I remove residual starting material, Tetrahydrothiopyran-4-one, from my final product?

A4: Residual Tetrahydrothiopyran-4-one can typically be removed through a pH-adjusted aqueous wash during the reaction workup. By making the aqueous layer basic (pH > 10), the desired amine product will be in its free base form and soluble in an organic solvent (like dichloromethane or ethyl acetate). The ketone, being neutral, will also partition into the organic layer. A subsequent acidic wash (e.g., with dilute HCl) will protonate the amine, making it water-soluble (as the hydrochloride salt) and transferring it to the aqueous layer, leaving the neutral ketone impurity behind in the organic layer. The layers can then be separated.

Troubleshooting Guides

This section provides detailed solutions to specific impurity-related issues encountered during the synthesis.

Issue 1: Presence of Unreacted Tetrahydrothiopyran-4-one Oxime in Final Product
  • Problem: HPLC analysis shows a significant peak corresponding to the oxime intermediate, indicating incomplete reduction.

  • Probable Cause & Mechanistic Insight: This issue typically points to problems with the catalytic hydrogenation step. The catalyst may be deactivated, the hydrogen pressure may be insufficient, or the reaction time may be too short. The catalyst's surface can be poisoned by sulfur-containing compounds or other contaminants, reducing its activity.

  • Proposed Solution & Protocol:

    • Catalyst Evaluation:

      • Ensure you are using a fresh, high-activity catalyst (e.g., Raney Nickel or Palladium on Carbon). If reusing a catalyst, verify its activity on a small scale first.

      • Increase the catalyst loading (e.g., from 5 wt% to 10 wt%) to ensure sufficient active sites are available for the reaction.

    • Process Parameter Optimization:

      • Hydrogen Pressure: Increase the hydrogen pressure in the reactor. Higher pressure increases the concentration of hydrogen on the catalyst surface, driving the reaction to completion.

      • Temperature: Gently increase the reaction temperature. While this can accelerate the reaction, be cautious of potential side reactions. Monitor the reaction profile closely.

      • Reaction Time: Extend the reaction time and monitor the disappearance of the oxime intermediate by in-process control (IPC) analysis (e.g., TLC or HPLC).

    • In-Process Control (IPC) Protocol:

      • Withdraw a small sample from the reactor every 2-4 hours.

      • Quench the reaction and extract the sample.

      • Analyze by HPLC to determine the ratio of oxime to amine.

      • Continue the reaction until the oxime level is below the target threshold (e.g., <0.1%).

Issue 2: Formation of N-alkylated or Dimeric Impurities
  • Problem: Mass spectrometry (LC-MS) data indicates the presence of impurities with molecular weights corresponding to the addition of alkyl groups to the amine or the formation of a secondary amine dimer.

  • Probable Cause & Mechanistic Insight: These impurities can arise from reductive amination side reactions. If the starting material, Tetrahydrothiopyran-4-one, is present during the reduction of the oxime, it can react with the newly formed primary amine product to form an imine, which is then reduced to a secondary amine dimer. N-alkylation can occur if alkylating agents (e.g., from solvents like methanol under certain conditions) are present.

  • Proposed Solution & Protocol:

    • Control of Stoichiometry and Addition: Ensure the oximation step goes to full conversion before initiating the reduction. This minimizes the amount of free ketone available to react with the product amine.

    • Purification via Salt Formation: The desired primary amine can often be selectively crystallized as a salt (e.g., hydrochloride or sulfate), leaving the less basic and often more soluble secondary amine impurities in the mother liquor.[9]

      • Protocol:

        • Dissolve the crude amine product in a suitable solvent (e.g., isopropanol).

        • Slowly add a solution of hydrochloric acid in isopropanol, monitoring the pH.

        • The Tetrahydrothiopyran-4-ylamine hydrochloride should precipitate.

        • Cool the mixture to maximize yield, then filter and wash the solid with cold solvent.

        • Dry the purified salt under vacuum.

Issue 3: High Levels of Residual Solvents
  • Problem: GC-Headspace analysis reveals that residual solvents (e.g., Toluene, Methanol, THF) are above the limits specified by ICH Q3C guidelines.

  • Probable Cause & Mechanistic Insight: Inefficient drying or solvent removal procedures are the direct cause. The crystalline structure of the final product can sometimes trap solvent molecules, making them difficult to remove.

  • Proposed Solution & Protocol:

    • Optimize Drying Conditions:

      • Temperature: Increase the drying temperature, but stay well below the product's melting or decomposition point to avoid degradation.

      • Vacuum: Use a high vacuum (e.g., <10 mbar) to lower the boiling point of the trapped solvents.

      • Gas Purge: Implement a gentle nitrogen bleed during drying. The flow of inert gas helps to carry away solvent vapors.

    • Solvent Displacement/Re-slurry:

      • If direct drying is ineffective, consider re-slurrying the product in a low-boiling, non-toxic solvent (like heptane or ethyl acetate) in which the product is poorly soluble.

      • This process can help to displace the high-boiling residual solvent.

      • Filter the product again and proceed with optimized drying.

Visual & Data Summaries

Table 1: Common Impurities and Recommended Control Strategies
Impurity NameStructureTypical SourceRecommended Analytical MethodControl Strategy
Tetrahydrothiopyran-4-oneKetoneUnreacted starting materialHPLC, GCOptimize oximation reaction; pH-based workup
Tetrahydrothiopyran-4-one OximeOximeIncomplete reductionHPLCOptimize hydrogenation (catalyst, pressure, time)
Bis(tetrahydrothiopyran-4-yl)amineDimerReaction between product and starting ketoneLC-MSEnsure full conversion of ketone before reduction; Purification via salt formation
Residual Solvents (e.g., Toluene)N/ASynthesis & WorkupGC-HeadspaceOptimized drying; Re-slurry in a different solvent
Diagram 1: General Troubleshooting Workflow for Impurity Management

This diagram outlines the logical steps to follow when an out-of-specification (OOS) result for an impurity is detected.

G cluster_0 Impurity Troubleshooting Workflow OOS Out-of-Specification (OOS) Impurity Detected Identify Identify Impurity (LC-MS, NMR) OOS->Identify Hypothesize Hypothesize Formation Pathway Identify->Hypothesize Process Review Process Parameters (Temp, Pressure, Stoichiometry) Hypothesize->Process Material Review Raw Material Quality Hypothesize->Material Purify Develop Purification Step (e.g., Recrystallization, Chromatography) Hypothesize->Purify Side Product Modify Modify Process (e.g., Optimize Reduction) Process->Modify Process Issue Material->Modify Material Issue Validate Validate New Process/ Purification Method Modify->Validate Purify->Validate Implement Implement & Monitor Validate->Implement

Caption: A decision-making workflow for addressing impurity issues.

Diagram 2: Potential Impurity Formation Pathways

This diagram illustrates the main reaction and potential side reactions during the synthesis.

G cluster_1 Impurity Formation Pathways Ketone Tetrahydrothiopyran-4-one (Starting Material) Oxime Oxime Intermediate Ketone->Oxime Oximation (NH2OH) Dimer Secondary Amine Dimer (Impurity) Ketone->Dimer Reacts with Product Amine Tetrahydrothiopyran-4-ylamine (Desired Product) Oxime->Amine Reduction (H2, Catalyst) Oxime_Impurity Residual Oxime (Impurity) Oxime->Oxime_Impurity Incomplete Reduction Amine->Dimer Forms Imine then Reduced

Caption: Key reaction and side-reaction pathways in the synthesis.

References

  • Bull, J. A., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. Available at: [Link]

  • Google Patents. (2008). Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. (U.S. Patent No. 7,365,215 B2).
  • Chen, G., et al. (2023). Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization. ACS Catalysis. Available at: [Link]

  • Sharma, A. K. (2025). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Research & Reviews: Journal of Pharmaceutical Analysis, 14(8). Available at: [Link]

  • PharmaInfo. (n.d.). Impurity Profiling: Theory and Practice. PharmaInfo.net. Available at: [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Chemistry Steps. Available at: [Link]

  • TIJER. (2021). A REVIEW ON IMPURITY PROFILING AND TECHNIQUES USED FOR THEIR IDENTIFICATION. International Journal of Engineering Research & Technology, 10(7). Available at: [Link]

  • IJRPR. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Research in Pharmaceutical and Bio-Sciences, 7(6). Available at: [Link]

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Validation & Comparative

Comparative Characterization Guide: 2-(Tetrahydrothiopyran-4-yl)ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Characterization of 2-(Tetrahydrothiopyran-4-yl)ethylamine by NMR and IR Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Application Context

In medicinal chemistry, This compound (hereafter referred to as 4-THTEA ) serves as a critical bioisostere for cyclohexyl and tetrahydropyranyl moieties. The incorporation of the sulfur atom (thiopyran ring) modulates lipophilicity (LogP), metabolic stability, and ring geometry compared to its oxygenated counterpart, 2-(Tetrahydro-2H-pyran-4-yl)ethylamine (4-THPEA).

This guide provides a technical comparison of the spectroscopic signatures (NMR and IR) of 4-THTEA against 4-THPEA. Distinguishing these two is a frequent challenge in fragment-based drug discovery (FBDD) when managing libraries of bioisosteres.

Key Differentiator
  • NMR: The diagnostic "Sulfur Shift"—protons

    
     to sulfur appear ~1.0 ppm upfield relative to the oxygen analog.
    
  • IR: The absence of the intense C–O–C stretching vibration (1085–1150 cm⁻¹) is the primary exclusion criterion for the pyran analog.

Structural Analysis & Workflow

The following diagram outlines the logical flow for differentiating the sulfur-heterocycle from its oxygen analog using standard analytical workflows.

G Start Unknown Sample (C7H15NS vs C7H15NO) IR_Step Step 1: FT-IR Analysis (Functional Group Screen) Start->IR_Step Decision_IR Check 1085-1150 cm⁻¹ IR_Step->Decision_IR Pyran_Path Strong Band Detected (Ether C-O-C) Decision_IR->Pyran_Path Strong Abs Thio_Path Band Absent/Weak (Sulfide C-S) Decision_IR->Thio_Path No Abs NMR_Step Step 2: 1H-NMR (CDCl3) (Structural Confirmation) Pyran_Path->NMR_Step Thio_Path->NMR_Step Shift_O Ring H2/H6: δ 3.9-4.0 ppm (Deshielded by Oxygen) NMR_Step->Shift_O Downfield Shift Shift_S Ring H2/H6: δ 2.6-2.8 ppm (Shielded by Sulfur) NMR_Step->Shift_S Upfield Shift Result_O Identify: 4-THPEA (Oxygen Analog) Shift_O->Result_O Result_S Identify: 4-THTEA (Target Molecule) Shift_S->Result_S

Figure 1: Analytical decision tree for distinguishing tetrahydrothiopyran (sulfur) from tetrahydropyran (oxygen) derivatives.

Comparative Spectroscopic Data

Nuclear Magnetic Resonance ( H & C NMR)

The sulfur atom is less electronegative (


) than oxygen (

). Consequently, the protons and carbons adjacent to the heteroatom in 4-THTEA are significantly more shielded (upfield) than in 4-THPEA.

Solvent: CDCl₃ (Standard) or DMSO-d₆ (if amine salt). Reference: TMS (0.00 ppm).

Table 1: Comparative

H NMR Shifts (Predicted/Characteristic)
PositionProton Type4-THTEA (Sulfur Target)

(ppm)
4-THPEA (Oxygen Analog)

(ppm)

(O - S)
Ring 2,6 H-

to Heteroatom
2.60 – 2.75 (m) 3.90 – 4.00 (dd/m) ~1.3 ppm
Ring 3,5H-

to Heteroatom
1.50 – 2.10 (m)1.20 – 1.70 (m)Variable
Ring 4Methine (CH)1.30 – 1.50 (m)1.50 – 1.70 (m)~0.2 ppm
Chain

-CH

-NH

2.65 – 2.75 (t)2.65 – 2.75 (t)Negligible
Chain

-CH-CH

-CH

N
1.35 – 1.45 (q)1.35 – 1.45 (q)Negligible
Amine-NH

1.1 – 1.8 (br s)1.1 – 1.8 (br s)N/A

*Note: Amine proton shifts are concentration and solvent dependent. In D₂O exchange, these disappear.

Table 2: Comparative

C NMR Shifts
Carbon Position4-THTEA (Sulfur)

(ppm)
4-THPEA (Oxygen)

(ppm)
Diagnostic Value
C-2, C-6 (Ring) 29.0 – 30.0 67.0 – 68.0 Critical (High)
C-3, C-5 (Ring)33.0 – 35.033.0 – 35.0Low
C-4 (Methine)35.0 – 37.032.0 – 34.0Low
Chain (-CH

-N)
39.0 – 40.039.0 – 40.0Low

Expert Insight: The


C signal for the C-2/6 carbons in the sulfur ring (~29 ppm) often overlaps with aliphatic methylene signals. In contrast, the oxygen analog's C-2/6 carbons (~68 ppm) stand alone in the ether region, making the absence of a peak at 68 ppm a positive confirmation for the sulfur derivative.
Infrared Spectroscopy (FT-IR)

IR is less structurally specific than NMR but faster for checking batch identity (e.g., ensuring no oxidation to sulfoxide/sulfone has occurred).

Table 3: IR Characteristic Bands
Vibration Mode4-THTEA (Sulfur)4-THPEA (Oxygen)Notes
C–X–C Stretch 600 – 700 cm⁻¹ (Weak) 1085 – 1150 cm⁻¹ (Strong) Primary Differentiator
N–H Stretch3250 – 3400 cm⁻¹3250 – 3400 cm⁻¹Broad doublet (primary amine)
C–H Stretch2850 – 2950 cm⁻¹2850 – 2950 cm⁻¹Alkyl chain
S=O[1][2][3][4][5][6][7][8][9][10] Stretch Absent N/AImpurity Check

Impurity Alert: If you see bands at 1050 cm⁻¹ (sulfoxide) or 1150/1300 cm⁻¹ (sulfone), your 4-THTEA sample has oxidized.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Objective: To obtain high-resolution spectra capable of resolving ring coupling constants.

  • Sample Mass: Weigh 5–10 mg of 4-THTEA (oil or low-melting solid).

  • Solvent: Add 0.6 mL CDCl₃ (Chloroform-d).

    • Why: CDCl₃ minimizes amine proton exchange broadening compared to MeOD.

    • Alternative: If the sample is a hydrochloride salt, use DMSO-d₆ or D₂O . Note that in D₂O, the

      
      -protons to sulfur may shift slightly upfield due to solvent polarity.
      
  • Filtration: If the solution is cloudy (common with amine salts in chloroform), filter through a small glass wool plug into the NMR tube.

  • Acquisition Parameters:

    • Scans: 16 (minimum for

      
      H), 256 (minimum for 
      
      
      
      C).
    • Relaxation Delay (d1): 1.0 s (

      
      H), 2.0 s (
      
      
      
      C).
    • Pulse Angle: 30° or 45°.

Protocol B: Purity Assessment via IR (ATR Method)

Objective: Rapid validation of the "ether vs. thioether" core.

  • Cleaning: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Ensure no residue from previous runs.

  • Background: Collect a background air spectrum (32 scans).

  • Deposition: Place 1 drop of neat 4-THTEA liquid onto the crystal.

  • Acquisition: Scan from 4000 to 500 cm⁻¹.

  • Analysis:

    • Zoom into 1000–1200 cm⁻¹ .

    • Pass Criteria: No strong bands >50% absorption in this region (confirms absence of ether).

    • Fail Criteria: Strong band at ~1050 cm⁻¹ indicates oxidation to sulfoxide (S=O).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Authoritative source for fragment-based chemical shift prediction).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[11] (Standard text for IR/NMR correlations of heteroatoms).

  • NIST Chemistry WebBook. (2023). Infrared Spectrum of Tetrahydrothiopyran (Thiane). National Institute of Standards and Technology.[12][8][10] (Used for baseline thioether ring vibrations).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic explanation of electronegativity effects on NMR shifts).

Sources

Technical Guide: X-ray Crystallography of 2-(Tetrahydrothiopyran-4-yl)ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

Audience: Medicinal Chemists, Structural Biologists, and Crystallographers.

The 2-(tetrahydrothiopyran-4-yl)ethylamine scaffold represents a critical bioisostere of the classical cyclohexyl and tetrahydropyranyl ethylamines found in numerous GPCR ligands and antipsychotics. The substitution of a methylene (-CH₂-) or ether oxygen (-O-) with a thioether sulfur (-S-) introduces significant electronic and steric deviations that alter binding affinity and metabolic stability.

This guide provides a comparative crystallographic analysis, contrasting the thiopyran core with its carbon and oxygen analogues. It details the structural consequences of the C–S bond length (approx. 1.81 Å) versus C–C (1.54 Å) and C–O (1.43 Å), and provides a validated protocol for crystallizing these flexible amine derivatives.

Comparative Analysis: Structural Metrics

The tetrahydrothiopyran ring adopts a chair conformation similar to cyclohexane but with distinct puckering parameters due to the long C–S bonds. This results in a "flattened" region near the sulfur, altering the vector of the C4-substituent (the ethylamine tail).

Table 1: Crystallographic Parameters of the Core Ring Systems

Data aggregated from CSD surveys of 4-substituted heterocycles.

FeatureTetrahydrothiopyran (Sulfur)Tetrahydropyran (Oxygen)Cyclohexane (Carbon)
Bond Length (X–C) 1.80 – 1.82 Å (Long)1.42 – 1.44 Å (Short)1.53 – 1.54 Å (Medium)
Bond Angle (C-X-C) 97° – 100° (Acute)110° – 112°109.5° – 111°
Ring Puckering (

)
0.63 – 0.65 Å 0.57 – 0.59 Å0.56 – 0.58 Å
Conformation Distorted Chair (Hyper-puckered at C4)ChairIdeal Chair
Axial/Equatorial Pref. High Equatorial Preference for C4-alkylModerate Equatorial PreferenceHigh Equatorial Preference
Lipotophilicity (LogP) High (Lipophilic)Low (Polar)High (Lipophilic)

Key Insight: The acute C–S–C angle (~99°) combined with long C–S bonds compresses the "head" of the chair. To relieve transannular strain, the C4 position (bearing the ethylamine) is often pushed further out, increasing the ring's total puckering amplitude (


). In drug design, this extends the reach of the ethylamine tail by approximately 0.4 Å compared to the oxygen analogue.

Experimental Protocols

Objective: Obtain X-ray quality single crystals of this compound derivatives. Challenge: The free base is often an oil or low-melting solid due to high conformational flexibility. Solution: Salt formation (Hydrochloride or Picrate) to introduce strong ionic/hydrogen-bonding networks.

Protocol A: Synthesis & Salt Formation

Prerequisite: Synthesis typically proceeds via the reduction of tetrahydrothiopyran-4-one cyanohydrin or nitromethane adducts.

  • Dissolution: Dissolve 100 mg of the free amine oil in 2 mL of anhydrous ethanol.

  • Acidification: Add 1.1 equivalents of concentrated HCl (aq) or a saturated solution of picric acid in ethanol.

    • Note: Picrates often yield larger, yellow prisms suitable for diffraction but require careful handling (explosive potential). Hydrochlorides are safer but may form needles.

  • Precipitation: Add diethyl ether dropwise until slight turbidity persists.

  • Heating: Gently warm the solution (40°C) until clear.

Protocol B: Crystallization via Vapor Diffusion

Best for: Hydrochloride salts.

  • Inner Vial: Place the clear amine-salt solution (from Protocol A) in a 4 mL vial.

  • Outer Vessel: Place the open inner vial inside a 20 mL scintillation vial containing 5 mL of hexane or pentane (antisolvent).

  • Sealing: Cap the outer vial tightly.

  • Incubation: Store at 4°C in a vibration-free environment for 3–7 days.

    • Mechanism:[1][2][3] The volatile antisolvent slowly diffuses into the ethanol, gradually lowering solubility and promoting nucleation.

Workflows & Signaling Pathways (Visualized)

Diagram 1: Crystallization Decision Matrix

This flowchart guides the researcher through solvent and salt selection based on the physical state of the crude product.

CrystallizationWorkflow Start Crude Amine Derivative CheckState Physical State? Start->CheckState Solid Solid/Powder CheckState->Solid High MP Oil Oil/Gum CheckState->Oil Flexible/Impure Recryst Direct Recrystallization (Hot EtOH/EtOAc) Solid->Recryst SaltForm Salt Formation (HCl, Picrate, Fumarate) Oil->SaltForm Stabilize Lattice XRD Single Crystal XRD Recryst->XRD VaporDiff Vapor Diffusion (Solvent: MeOH/EtOH) (Antisolvent: Et2O/Hexane) SaltForm->VaporDiff Preferred SlowEvap Slow Evaporation (CH2Cl2/Hexane) SaltForm->SlowEvap Alternative VaporDiff->XRD SlowEvap->XRD

Caption: Decision matrix for crystallizing flexible heterocyclic ethylamines. Salt formation is the critical step for oily derivatives.

Diagram 2: Conformational Landscape (Thiopyran vs Cyclohexane)

Visualizing the structural impact of the sulfur atom on the ring geometry.

Conformation Cyclohexane Cyclohexane (Ideal Chair) Params_C Angle: 109.5° Bond: 1.54 Å Cyclohexane->Params_C Thiopyran Tetrahydrothiopyran (Distorted Chair) Params_S Angle: ~99° (C-S-C) Bond: ~1.81 Å (C-S) Thiopyran->Params_S Effect Result: Hyper-puckering at C4 Extended substituent vector Params_S->Effect Geometric Consequence

Caption: Structural divergence driven by the C–S bond parameters, leading to the "hyper-puckered" geometry at the C4 position.

Data Collection & Refinement Strategy

When collecting data on these sulfur-containing organics, specific attention must be paid to the sulfur atom's scattering power and potential disorder.

  • Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα. While sulfur has a small anomalous signal with Cu, the absorption corrections are simpler with Mo, especially if the crystal is a thick prism.

  • Temperature: 100 K is mandatory. The ethylamine side chain is highly flexible (high thermal motion). Cooling freezes the side chain into its lowest energy conformer (usually trans or gauche depending on H-bonding).

  • Refinement (SHELXL):

    • Watch for disorder in the thiopyran ring. The ring can sometimes flip between chair forms if the C4 substituent is not bulky enough to lock it.

    • Treat the amine protons (NH₃⁺) as riding models or locate them in the difference map to confirm hydrogen bonding networks (typically N–H...Cl or N–H...O).

References

  • BenchChem. (2025).[4] In-Depth Technical Guide on the Crystal Structure of Tetrahydrothiopyran-4-one. Retrieved from

  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD Entry: Tetrahydrothiopyran derivatives. Retrieved from

  • National Institutes of Health (NIH). (2023). Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives. Retrieved from

  • Organic Chemistry Portal. (2012). Tetrahydrothiopyran synthesis via thionium-ene cyclization. Retrieved from

  • University of Cape Town. (2024). SOP: Crystallization Protocols for Organic Salts. Retrieved from

Sources

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